Erinacin B
Description
structure in first source
Structure
3D Structure
Properties
CAS No. |
156101-10-9 |
|---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,11,13,16-17,19-23,27-28H,6-10,12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1 |
InChI Key |
BEECYWPPXWUPIT-ZCKYJUNOSA-N |
Canonical SMILES |
CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)C=O |
Synonyms |
Erinacine BErinacin B |
Origin of Product |
United States |
Foundational & Exploratory
Erinacin B's Mechanism of Action in Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant potential as a potent inducer of neurogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-mediated neural regeneration. It details the key signaling cascades initiated by this compound, including the induction of Nerve Growth Factor (NGF) and the subsequent activation of the TrkA, PI3K/Akt, and MAPK/ERK pathways, culminating in the activation of transcription factors such as CREB. This document summarizes quantitative data on the neurogenic effects of erinacines, outlines detailed experimental protocols for in vitro and in vivo investigation, and provides visual representations of the described signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neurobiology and drug development.
Introduction
Neurodegenerative diseases and nerve injuries represent a significant and growing global health challenge. The discovery of small molecules capable of stimulating endogenous neuroregenerative processes is a promising therapeutic strategy. Erinacines, a class of cyathane diterpenoids found in the medicinal mushroom Hericium erinaceus, have emerged as compelling candidates due to their ability to stimulate the synthesis of Nerve Growth Factor (NGF), a critical protein for the survival, development, and function of neurons.[1][2][3] Among these, this compound has been identified as a strong stimulator of NGF synthesis.[1] This guide focuses on the intricate mechanism of action through which erinacine B promotes neurogenesis.
Core Mechanism of Action: Induction of Nerve Growth Factor (NGF)
The primary mechanism by which this compound is understood to promote neurogenesis is through the stimulation of NGF biosynthesis.[1][3] Unlike NGF itself, which is a large protein unable to cross the blood-brain barrier, erinacines are low-molecular-weight compounds that can traverse this barrier, making them orally active neurogenic agents.[1][3] Erinacine B, along with other erinacines, has been shown to significantly increase the secretion of NGF in cultured astrocytes.[1]
Signaling Pathways in Neurogenesis
The neurogenic effects of this compound are mediated through a cascade of intracellular signaling pathways that are initiated following the induction of NGF.
dot
Caption: this compound Signaling Pathway for Neurogenesis.
The induced NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[4] This binding event triggers the dimerization and autophosphorylation of the TrkA receptor, initiating downstream signaling cascades.
One of the major pathways activated by TrkA is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] This pathway is crucial for promoting cell survival and proliferation. Activated Akt can phosphorylate various downstream targets that inhibit apoptosis and promote cell growth. Studies on erinacine A-enriched mycelium have shown activation of the BDNF/TrkB/PI3K/Akt/GSK-3β pathway.[5]
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade activated by the TrkA receptor.[4] This pathway is primarily involved in cell differentiation and neurite outgrowth. The activation of ERK1/2 is a critical step in NGF-mediated neuronal differentiation.
Evidence also suggests the involvement of the c-Jun N-terminal kinase (JNK) pathway in the action of Hericium erinaceus extracts, leading to the stimulation of the NGF gene.[3] Both the PI3K/Akt and MAPK/ERK pathways converge on the activation of transcription factors, most notably the cAMP response element-binding protein (CREB). Phosphorylation of CREB is a critical event in initiating the transcription of genes involved in neurogenesis, neuronal plasticity, and survival.
Quantitative Data on Erinacine-Induced NGF Synthesis
Several studies have quantified the potent effects of various erinacines on NGF synthesis. The following table summarizes key findings from in vitro experiments using cultured rodent astrocytes.
| Erinacine | Concentration (mM) | NGF Secretion (pg/ml) | Reference |
| Erinacine B | 1.0 | 129.7 ± 6.5 | [1] |
| Erinacine A | 1.0 | 250.1 ± 36.2 | [1] |
| Erinacine C | 1.0 | 299.1 ± 59.6 | [1] |
| Erinacine E | 5.0 | 105.0 ± 5.2 | [1] |
| Erinacine F | 5.0 | 175.0 ± 5.2 | [1] |
| Epinephrine (Positive Control) | 69.2 ± 17.2 | N/A | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the neurogenic effects of this compound.
In Vitro NGF Induction Assay
Objective: To quantify the amount of NGF secreted by astrocytes in response to this compound treatment.
dot
Caption: Workflow for In Vitro NGF Induction Assay.
Methodology:
-
Cell Culture:
-
Primary astrocytes are isolated from the cerebral cortices of neonatal rats or mice.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Astrocytes are seeded in 24-well plates.
-
Once confluent, the culture medium is replaced with a serum-free medium.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the medium at various concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) and a positive control (e.g., epinephrine) are included.
-
-
Incubation and Sample Collection:
-
Cells are incubated with this compound for a specified period (e.g., 24-48 hours).
-
After incubation, the culture supernatant is collected and centrifuged to remove cellular debris.
-
-
NGF Quantification:
-
The concentration of NGF in the supernatant is quantified using a commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Neurite Outgrowth Assay in PC12 Cells
Objective: To assess the ability of this compound-induced NGF to promote neurite outgrowth in a neuronal cell line.
dot
Caption: Workflow for Neurite Outgrowth Assay.
Methodology:
-
PC12 Cell Culture:
-
PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, and antibiotics.
-
-
Preparation of Conditioned Medium:
-
Astrocytes are treated with this compound as described in the NGF Induction Assay.
-
The supernatant (conditioned medium) containing the secreted NGF is collected.
-
-
Treatment of PC12 Cells:
-
PC12 cells are seeded in collagen-coated plates.
-
The culture medium is replaced with the conditioned medium from the this compound-treated astrocytes. A negative control (medium from untreated astrocytes) and a positive control (recombinant NGF) are included.
-
-
Image Acquisition and Analysis:
-
After 48-72 hours of incubation, cells are imaged using a phase-contrast microscope.
-
Neurite outgrowth is quantified by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell using image analysis software (e.g., ImageJ). A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
In Vivo Neurogenesis Study
Objective: To evaluate the effect of oral administration of this compound on neurogenesis in an animal model.
Methodology:
-
Animal Model:
-
Adult male rats or mice are used.
-
Animals are housed under standard laboratory conditions.
-
-
This compound Administration:
-
This compound is administered orally via gavage for a specified period (e.g., 4-8 weeks) at different doses. A vehicle control group receives the solvent alone.
-
-
Assessment of Neurogenesis:
-
Immunohistochemistry: Animals are euthanized, and brain tissue (e.g., hippocampus) is collected. Brain sections are stained for markers of neurogenesis, such as BrdU (for cell proliferation) and Doublecortin (DCX) (for immature neurons).
-
Western Blot Analysis: Brain tissue homogenates are analyzed by Western blotting to quantify the expression levels of NGF, TrkA, and key proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Behavioral Tests: Cognitive function can be assessed using behavioral tests such as the Morris water maze or novel object recognition test.
-
Conclusion
This compound presents a compelling profile as a neurogenic agent with a clear mechanism of action centered on the induction of NGF synthesis. Its ability to cross the blood-brain barrier and activate critical signaling pathways for neuronal survival and growth positions it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases and nerve regeneration. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular interactions and the full therapeutic potential of this remarkable natural compound. Further research is warranted to fully elucidate the downstream targets of the activated signaling cascades and to optimize its therapeutic application in clinical settings.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Erinacin B: A Primary Metabolite of Erinacin A
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of erinacine A to its metabolite, erinacine B. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and metabolism of erinacines, a class of diterpenoids with significant neuroprotective properties.
Introduction
Erinacine A, a key bioactive compound isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered substantial attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][2] Its ability to stimulate nerve growth factor (NGF) synthesis and cross the blood-brain barrier underscores its promise as a neuroprotective agent.[1][3] A critical aspect of understanding the in vivo activity and pharmacological profile of any bioactive compound lies in elucidating its metabolic fate. Recent studies have identified erinacine B as a metabolite of erinacine A, a conversion that has significant implications for the overall bioactivity and therapeutic efficacy of erinacine A administration.[3][4] This guide will delve into the scientific evidence establishing this metabolic relationship, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway.
Quantitative Data on Erinacin A Metabolism
The metabolism of erinacine A has been investigated in various preclinical models, providing valuable quantitative insights into its biotransformation. While direct quantification of the conversion rate of erinacine A to erinacine B is an area of ongoing research, existing pharmacokinetic and metabolism studies offer crucial data points.
In a study utilizing a landrace pig model, the concentration of erinacine B was observed to increase over time as erinacine A was metabolized, providing clear evidence of this metabolic pathway in vivo.[3][4] Further research is needed to establish a precise stoichiometric relationship and conversion rate.
The following tables summarize key quantitative data from studies on erinacine A metabolism in different experimental systems.
Table 1: In Vitro Metabolism of Erinacine A in Liver S9 Fractions
| Species | Time Point | Percentage of Erinacine A Metabolized |
| Rat | 60 min | 75.44%[1][5] |
| Human | 120 min | 32.34%[1][6] |
Table 2: Pharmacokinetic Parameters of Erinacine A in a Landrace Pig Model (Intravenous Administration of 5 mg/kg)
| Parameter | Value |
| AUC (0-60 min) | 38.02 ± 0.03 mg∙min/L[3][4] |
| AUC (0-∞) | 43.60 ± 0.06 mg∙min/L[3][4] |
| Clearance (CL) | 0.11 ± 0.00 L/min∙kg[3][4] |
| Volume of Distribution (Vd) | 4.24 ± 0.00 L/kg[3][4] |
| Terminal Half-life (T1/2β) | 20.85 ± 0.03 min[3][4] |
| Peak Concentration in Cerebrospinal Fluid (30 min) | 5.26 ± 0.58 μg/L[3][4] |
| Concentration in Brain Tissue | 77.45 ± 0.58 μg/L[3][4] |
Table 3: Pharmacokinetic Parameters of Erinacine A in Sprague-Dawley Rats
| Administration Route | Dose | Absolute Bioavailability |
| Oral (H. erinaceus mycelia extract) | 50 mg/kg BW of erinacine A | 24.39%[7][8] |
| Intravenous | 5 mg/kg BW of erinacine A | N/A |
Experimental Protocols
The identification of erinacine B as a metabolite of erinacine A relies on sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Below are detailed methodologies adapted from published studies.
In Vivo Study in a Landrace Pig Model
This protocol outlines the key steps for investigating the metabolism of erinacine A in a large animal model, which is physiologically more similar to humans.
-
Animal Model: A male landrace pig is used for the study.
-
Drug Administration: Erinacine A (5 mg/kg) is administered intravenously.
-
Sample Collection:
-
Blood samples are collected at various time points post-administration.
-
Cerebrospinal fluid and brain tissue samples are also collected.
-
-
Sample Preparation:
-
Blood samples are processed to obtain plasma.
-
All biological samples are subjected to appropriate extraction procedures to isolate the analytes of interest.
-
-
Analytical Method:
-
HPLC-QQQ/MS: Used for the quantitative analysis of erinacine A and its metabolites.
-
Column: Agilent Eclipse XDB-C18 (3.5 μm, 4.6 × 100 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 350 μL/min.
-
Injection Volume: 10 μL.
-
Detection: Multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
-
UPLC-QTOF/MS: Employed for the identification and structural elucidation of metabolites.[3]
-
Column: Phenomenex Kinetex C18 LC Column (1.7 μm, 3.0 × 100 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).
-
Flow Rate: 400 μL/min.
-
Injection Volume: 2 μL.
-
Detection: Quadrupole time-of-flight mass spectrometer with an ESI source.
-
-
In Vitro Metabolism Using Liver S9 Fractions
This protocol is designed to assess the hepatic metabolism of erinacine A in a controlled, in vitro environment.
-
Materials:
-
Rat and human liver S9 fractions.
-
Erinacine A.
-
NADPH regenerating system.
-
-
Incubation:
-
Erinacine A is incubated with the liver S9 fractions in the presence of the NADPH regenerating system.
-
Samples are collected at different time points (e.g., 0, 5, 15, 30, 60, 120 min).
-
-
Reaction Termination: The metabolic reaction is quenched at each time point.
-
Analysis:
Visualization of Metabolic Pathway and Experimental Workflow
The following diagrams, created using the DOT language, provide visual representations of the metabolic conversion of erinacine A and the experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Erinacin B from Hericium erinaceus: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hericium erinaceus, commonly known as Lion's Mane mushroom, is a culinary and medicinal fungus with a rich history in traditional medicine, particularly in Asia. In recent decades, scientific interest has focused on its neurotrophic properties, largely attributed to a class of cyathane diterpenoids known as erinacines, which are primarily found in the mushroom's mycelium. These compounds are potent stimulators of Nerve Growth Factor (NGF) synthesis, a crucial protein for the survival, development, and function of neurons.
This technical guide provides an in-depth overview of Erinacin B, one of the key erinacines isolated from H. erinaceus. It details its discovery, outlines the methodologies for its isolation and purification, presents its known biological activity, and illustrates the key signaling pathways involved in its mechanism of action.
Discovery and Significance
This compound was first reported in 1994 by Kawagishi et al. in a seminal paper published in Tetrahedron Letters. It was isolated and identified alongside Erinacine A and Erinacine C from the mycelia of Hericium erinaceus. The discovery was significant as these compounds were identified as potent, small-molecule stimulators of NGF synthesis, capable of crossing the blood-brain barrier, a critical attribute for neuro-therapeutics.
The structure of this compound, a cyathane-type diterpenoid, represents a unique chemical scaffold with significant potential for drug development, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where NGF-related therapies are a promising avenue of research.
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound is typically performed alongside other erinacines from the fermented mycelia of H. erinaceus. The following protocol is a synthesized methodology based on common practices for erinacine extraction and purification.
1. Mycelial Culture and Fermentation:
-
Hericium erinaceus strains are cultured on a suitable agar medium, such as potato dextrose agar (PDA), for 10-15 days.
-
For liquid fermentation, mycelia are transferred to a liquid medium, which is then incubated for several days to generate sufficient biomass.
2. Extraction:
-
The harvested mycelia are lyophilized (freeze-dried) and ground into a fine powder.
-
The powdered mycelia are then subjected to solvent extraction. Common solvents include 75-95% ethanol or ethyl acetate.[1][2]
-
Extraction can be enhanced using methods such as ultrasonic shaking for a specified duration (e.g., 1 hour).[2]
-
The resulting extract is then filtered and concentrated under vacuum to yield a crude extract.
3. Purification:
-
The crude extract undergoes further purification using chromatographic techniques.
-
Silica Gel Column Chromatography: This is a common initial step for fractionation. The extract is loaded onto a silica gel column and eluted with a solvent gradient, such as a chloroform-methanol system.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing erinacines are further purified using reversed-phase HPLC (e.g., with a C18 column) to isolate individual compounds like this compound.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has also been effectively used for the separation of erinacines, offering high purity and recovery.[1]
4. Structural Elucidation:
-
The definitive structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry.
-
Quantitative Data
While this compound is a significant bioactive compound, its concentration in H. erinaceus mycelia is often lower than that of Erinacine A, and its yield is less frequently reported in the literature. However, its biological activity as an NGF stimulator has been quantified.
| Compound | Concentration | NGF Secretion (pg/ml) | Reference |
| This compound | 1.0 mM | 129.7 ± 6.5 | [3] |
| Erinacin A | 1.0 mM | 250.1 ± 36.2 | [3] |
| Erinacin C | 1.0 mM | 299.1 ± 59.6 | [3] |
| Erinacine E | 5.0 mM | 105.0 ± 5.2 | [3] |
| Epinephrine (Control) | Not specified | 69.2 ± 17.2 | [3] |
Table 1: Comparative Nerve Growth Factor (NGF) Synthesis Stimulation by Various Erinacines in Mouse Astroglial Cells.
The yield of erinacines can vary significantly depending on the Hericium erinaceus strain and cultivation conditions. For context, the content of the more abundant Erinacine A has been reported to range from 0.23 mg/g to as high as 42.16 mg/g in different strains.[1]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation and purification of this compound from Hericium erinaceus mycelia.
Signaling Pathways for NGF Synthesis
Caption: Key signaling pathways activated by H. erinaceus compounds, leading to NGF gene expression.[4][5]
Conclusion
This compound, a cyathane diterpenoid from Hericium erinaceus mycelia, stands as a compound of significant interest for neuroscience and drug development. Its discovery as a potent stimulator of Nerve Growth Factor synthesis has paved the way for further research into its therapeutic potential for neurodegenerative disorders. The methodologies for its isolation and purification are well-established, primarily relying on solvent extraction and advanced chromatographic techniques. While quantitative data on its yield are not as prevalent as for its counterpart, Erinacine A, its biological activity is well-documented. The elucidation of the signaling pathways it modulates provides a foundation for understanding its mechanism of action and for the future development of novel neurotrophic agents. Continued research into this compound and other erinacines holds promise for addressing some of the most challenging neurological conditions.
References
- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Optimization of Extraction key Process for Erinacine from Hericium erinaceus | Semantic Scholar [semanticscholar.org]
Erinacin B: A Technical Guide to its Neurotrophic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a compound of significant interest within the field of neuroscience. Preclinical evidence strongly suggests its role as a potent neurotrophic agent, primarily through the stimulation of Nerve Growth Factor (NGF) synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this compound in the context of neurodegenerative diseases and cognitive enhancement.
Introduction
Neurotrophic factors are essential for the survival, development, and function of neurons. A decline in these factors is implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Erinacines, a class of compounds found in Hericium erinaceus, have demonstrated the ability to cross the blood-brain barrier and stimulate the production of crucial neurotrophins like NGF. While much of the research has focused on erinacine A and C, this compound has been identified as a strong stimulator of NGF synthesis, warranting further investigation into its specific neurotrophic and neuroprotective effects.
Mechanism of Action: Stimulation of Nerve Growth Factor (NGF) Synthesis
The primary mechanism by which this compound is believed to exert its neurotrophic effects is through the upregulation of NGF synthesis. In vitro studies have shown that erinacines stimulate NGF secretion in astroglial cells. This is significant as astrocytes play a crucial role in supporting neuronal health and function. The increased availability of NGF can, in turn, promote neuronal survival, neurite outgrowth, and synaptic plasticity.
While the precise signaling pathways activated by this compound have not been fully elucidated, research on related erinacines, such as A and C, points towards the involvement of key cellular signaling cascades. These include the activation of the Nrf2 pathway, a critical regulator of the antioxidant response, and the inhibition of the pro-inflammatory NF-κB pathway. It is plausible that this compound shares similar mechanisms of action.
Below is a diagram illustrating the proposed general signaling pathway for erinacines leading to neuroprotection.
The Forging of a Neurotrophic Powerhouse: A Technical Guide to the Biosynthetic Pathway of Erinacin B in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacines, a class of cyathane diterpenoids primarily isolated from the mycelia of the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potent neurotrophic activities, particularly the stimulation of Nerve Growth Factor (NGF) synthesis. Among these, Erinacin B stands as a key compound in the intricate biosynthetic network. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting a consolidation of current research for professionals in mycology, biochemistry, and pharmacology. We will delve into the genetic and enzymatic machinery, quantitative production data, detailed experimental methodologies, and the signaling cascades activated by these remarkable fungal metabolites.
The this compound Biosynthetic Pathway: A Genetic and Enzymatic Overview
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, designated as the "Eri" cluster, within the genome of Hericium erinaceus. This pathway commences with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic modifications including cyclization, hydroxylation, and glycosylation to yield a diverse array of erinacine molecules.
The core of this pathway involves the transformation of GGPP into the characteristic cyathane skeleton, followed by a series of oxidative and rearrangement reactions. Erinacine Q is an early intermediate that is subsequently converted to Erinacine P.[1] Erinacine P then serves as a crucial branching point, leading to the formation of other erinacines, including Erinacine B.[1] The conversion of Erinacine B to Erinacine C is catalyzed by the NAD(P) oxidoreductase, EriB.[2][3] The precise enzymatic steps leading directly to Erinacine B from Erinacine P are still under investigation, but are hypothesized to involve specific hydroxylations and rearrangements.[4][5]
Key Genes and Enzymes in the Erinacin Biosynthetic Pathway:
| Gene | Enzyme Name | Function |
| eriE | Geranylgeranyl diphosphate synthase (GGPPS) | Catalyzes the synthesis of the precursor geranylgeranyl pyrophosphate (GGPP).[6] |
| eriG | UbiA-type terpene synthase | Catalyzes the formation of the core cyathane skeleton from GGPP.[7] |
| eriA, eriC, eriI | Cytochrome P450 monooxygenases | Responsible for various hydroxylation steps at different positions of the cyathane core.[6][7] |
| eriB, eriH | NAD(P) oxidoreductases | Catalyze oxidation-reduction reactions, including the conversion of Erinacine B to Erinacine C (EriB).[2][3][6] |
| eriJ | UDP-glycosyltransferase | Involved in the glycosylation of the cyathane diterpenoids.[6][7] |
| eriM | FAD-dependent oxidase | Responsible for the formation of an allyl aldehyde functional group in some erinacines.[7] |
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound and other related erinacines.
Quantitative Analysis of Erinacine Production
The production of erinacines, including this compound, is significantly influenced by the fungal strain, cultivation method (solid-state vs. submerged culture), and the composition of the growth medium. Optimization of these parameters is crucial for maximizing yields for research and potential commercial production.
Table 1: Erinacine Production in Hericium erinaceus under Various Cultivation Conditions
| Cultivation Method | Strain | Key Media Components / Conditions | Erinacine A (mg/L or mg/g) | Erinacine C (mg/L) | Erinacine P (mg/L) | Reference |
| Submerged Culture | Not Specified | Optimized: Glucose (69.87 g/L), Casein peptone (11.17 g/L), NaCl (1.45 g/L), ZnSO₄ (55.24 mg/L) | 192 ± 42 mg/L | - | - | |
| Submerged Culture | Not Specified | Optimized: Oatmeal and Edamin® K | - | ~260 mg/L | 184 mg/L (peak) | [8] |
| Solid-State Cultivation | MU30296 | Corn kernel substrate, particle size <2.38 mm, 10 mM ZnSO₄·7H₂O | 165.36 mg/g (specific yield) | - | - | |
| Heterologous Expression in S. cerevisiae | BY-T20 | Engineered with eri genes | - | - | - | [7] |
| SC-GI | eriG, eriI | - | - | - | [7] | |
| SC-GICAJ | eriG, eriI, eriC, eriA, eriJ | - | - | - | [7] | |
| SC-GICALJ | eriG, eriI, eriC, eriA, eriL, eriJ | Erinacine Q: 90.9 mg/L | - | - | [7] |
Experimental Protocols
Extraction of Erinacines from H. erinaceus Mycelia
This protocol provides a general framework for the extraction of erinacines for analytical purposes.
Materials:
-
Lyophilized mycelia of H. erinaceus
-
Ethanol (95% or absolute)
-
Ethyl acetate
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest and lyophilize the fungal mycelia to a constant dry weight.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with 95% ethanol at room temperature with agitation for several hours. A common ratio is 1 g of powder to 20-30 mL of ethanol.
-
Separate the extract from the mycelial debris by centrifugation or filtration.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid partition of the concentrated extract with ethyl acetate and water. The erinacines will preferentially partition into the ethyl acetate layer.
-
Collect the ethyl acetate fraction and evaporate it to dryness.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
-
Filter the final sample through a 0.22 µm syringe filter before injection into the HPLC system.[9]
Quantification of Erinacine B by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the quantification of Erinacine B.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or 1260 series (or equivalent) with a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 × 100 mm; or COSMOSIL 5C18-AR-II, 250 × 4.6 mm, 5 µm).[2][9]
-
Mobile Phase: A gradient of acetonitrile (B) and water (A), both often containing 0.1% formic acid.
-
Gradient Program (Example):
-
0-5 min: 70-100% B
-
5-8 min: 100% B
-
8-8.1 min: 100-70% B
-
8.1-11 min: 70% B[2]
-
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: Erinacines are typically monitored at wavelengths between 210 nm and 340 nm.[9][11] A wavelength of 340 nm is often used for Erinacine A.[9] The optimal wavelength for Erinacine B should be determined using a standard.
Quantification:
-
Prepare a calibration curve using a purified Erinacine B standard of known concentrations.
-
The concentration of Erinacine B in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Below is a workflow diagram for the extraction and quantification of Erinacine B.
Neurotrophic Signaling Pathways of Erinacines
Erinacines, including this compound, exert their neurotrophic effects primarily by stimulating the synthesis of NGF. NGF then initiates a signaling cascade that promotes neuronal survival, growth, and differentiation. A key pathway activated is the BDNF/TrkB/PI3K/Akt/GSK-3β signaling pathway.[12] Furthermore, erinacines have been shown to activate the Nrf2-mediated antioxidant response pathway, which protects neuronal cells from oxidative stress.[13]
References
- 1. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity by direct bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Erinacin B and its Effects on Astroglial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erinacines, a group of cyathane diterpenoids isolated from the mycelium of Hericium erinaceus, have garnered significant interest for their neuroprotective and neurotrophic properties. While erinacines A and C have been the focus of numerous studies investigating their impact on neural cells, including astrocytes, research specifically detailing the effects of erinacin B on astroglial cells is notably limited. This technical guide provides a comprehensive overview of the current understanding of erinacine B's activity on astrocytes, contextualized by the more extensive research on erinacines A and C. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the known signaling pathways to support further research and development in this area.
This compound: Effects on Astroglial Cells
Scientific literature explicitly detailing the effects of this compound on astroglial cells is sparse. However, a key study has demonstrated its capacity to stimulate Nerve Growth Factor (NGF) synthesis in mouse astroglial cells. This singular finding, presented below, suggests that this compound shares the neurotrophic potential observed in other erinacine compounds.
Quantitative Data: this compound
| Compound | Cell Type | Concentration | Biological Activity | Reference |
| This compound | Mouse astroglia cells | 1 mM | Induced 129.7 ± 6.5 pg/ml NGF synthesis | [1][2] |
Erinacines A and C: A Broader Look at Astroglial Modulation
In contrast to the limited data on this compound, erinacines A and C have been more thoroughly investigated, providing valuable insights into how this class of molecules interacts with and modulates astrocyte function, particularly in the context of neuroinflammation.
Quantitative Data: Erinacines A and C
The following tables summarize the quantitative effects of erinacines A and C on astroglial cells, focusing on their anti-inflammatory properties.
Table 2.1: Effect of Erinacine A on Pro-inflammatory Mediators in Astrocytes
| Cell Line | Treatment | Target | Effect | Reference |
| CTX TNA2 | Erinacine A (10 µM) + LPS (250 ng/mL) | TNF-α | Significant reduction in TNF-α protein levels in culture medium at 6, 12, and 24 hours post-treatment compared to LPS alone. |
Table 2.2: Anti-Inflammatory Effects of Erinacine C in Glial Cells
| Cell Line | Treatment | Target | Effect | Reference |
| BV2 Microglia | Erinacine C (0.1–2.5 μM) + LPS (500 ng/mL) | Nitric Oxide (NO) | Dose-dependent reduction in NO production. | |
| BV2 Microglia | Erinacine C (0.1–2.5 μM) + LPS (500 ng/mL) | IL-6 | Dose-dependent reduction in IL-6 levels. | |
| BV2 Microglia | Erinacine C (0.1–2.5 μM) + LPS (500 ng/mL) | TNF-α | Dose-dependent reduction in TNF-α levels. | |
| BV2 Microglia | Erinacine C (0.1–2.5 μM) + LPS (500 ng/mL) | iNOS | Dose-dependent inhibition of iNOS protein expression. |
*Note: While these studies were conducted in microglial cells, they are indicative of the anti-inflammatory potential of erinacine C within the broader context of neuroglia, which includes astrocytes. The shared inflammatory pathways between microglia and astrocytes suggest potential for similar effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for studying the effects of erinacines on astroglial cells, based on published literature.
Cell Culture and Treatment
-
Cell Line: CTX TNA2 rat astrocyte cell line is a suitable model for in vitro studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammatory Challenge: To induce an inflammatory response, astrocytes can be treated with lipopolysaccharide (LPS). A common concentration used is 250 ng/mL.
-
Erinacine Treatment: Erinacine A has been used at a concentration of 10 µM for pretreatment before LPS stimulation. The pretreatment duration can be around 15 minutes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α in the cell culture supernatant.
-
Procedure:
-
Collect cell culture medium at specified time points after treatment (e.g., 6, 12, 24 hours).
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Use the resulting supernatant for analysis.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α ELISA kit).
-
Read the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
-
Western Blot for Protein Expression Analysis
-
Objective: To determine the expression levels of key proteins in signaling pathways, such as iNOS, NF-κB, and Nrf2.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-iNOS, anti-p-NF-κB, anti-Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by erinacines in glial cells and a typical experimental workflow for studying these effects.
Signaling Pathways
Caption: Erinacine-mediated modulation of NF-κB and Nrf2 signaling pathways in glial cells.
Experimental Workflow
Caption: A representative experimental workflow for assessing erinacine effects on astrocytes.
Conclusion and Future Directions
The available evidence, though limited for this compound, strongly suggests that erinacines as a class of compounds hold significant promise for the modulation of astroglial cell function. The demonstrated ability of this compound to induce NGF synthesis, coupled with the potent anti-inflammatory effects of erinacines A and C, underscores the therapeutic potential of these natural products in the context of neurodegenerative diseases and neuroinflammation.
Future research should prioritize a more detailed investigation into the specific effects of this compound on astrocytes. Key areas of inquiry include:
-
Dose-response studies: Establishing the optimal concentration range for this compound's effects on astrocytes.
-
Anti-inflammatory profiling: Determining if this compound shares the anti-inflammatory properties of erinacines A and C by examining its impact on a wider range of pro-inflammatory mediators.
-
Mechanism of action: Elucidating the specific signaling pathways modulated by this compound in astrocytes.
-
In vivo studies: Translating the in vitro findings to animal models of neuroinflammation and neurodegeneration to assess the therapeutic efficacy of this compound.
By addressing these knowledge gaps, the scientific community can build a more complete understanding of the neuroprotective potential of the full spectrum of erinacine compounds, paving the way for the development of novel therapeutic strategies for a range of neurological disorders.
References
Preliminary Studies on Erinacin B Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the bioactivity of erinacines, with a focus on the therapeutic potential of Erinacin B and its related compounds. Drawing from a systematic review of preclinical models, this document summarizes the current understanding of their neuroprotective, anti-inflammatory, and anticancer properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Neuroprotective Effects
Erinacines, particularly Erinacine A and C, have demonstrated significant neuroprotective properties in various preclinical studies.[1][2][3] These compounds have been shown to promote neurogenesis, enhance cell survival, and improve cognitive and behavioral outcomes in vivo.[1][2][3] The neuroprotective effects are attributed to their ability to upregulate cell survival factors and downregulate oxidative stress and neuroinflammatory pathways.[1]
A key mechanism underlying these effects is the induction of the transcription factor Nrf2, a critical regulator of the antioxidant response.[1][2][3] Additionally, erinacines have been observed to reduce the activity of NF-κB, a protein involved in pro-apoptotic processes, thereby contributing to neuronal protection.[1] Studies have also indicated that erinacines can mitigate the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and enhance the production of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal growth.[4]
Quantitative Data: Neuroprotective Activity
| Compound | Cell Line | Concentration Range | Effect | Reference |
| Erinacine A, C, S | SH-SY5Y | >10 μg/mL | Decreased cell viability | [1] |
| Erinacine S | SH-SY5Y | >5 μg/mL | Decreased cell viability | [1] |
| Erinacine A | N2a neuronal cells | Not Specified | Protection from LPS-exposed BV-2 conditioned medium-induced cell death | [1] |
| Erinacine C | Mice (in vivo) | Not Specified | Enhanced activation of the Nrf2/SOD1 pathway following TBI | [1] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of erinacines against induced cytotoxicity in a neuronal cell line.
1. Cell Culture:
- Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Induce neurotoxicity by treating the cells with a known neurotoxin (e.g., 100 µM 6-hydroxydopamine for Parkinson's model, or amyloid-beta peptides for Alzheimer's model) for 24 hours.
- In parallel, treat cells with varying concentrations of the test erinacine compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour prior to the addition of the neurotoxin.
3. Cell Viability Assessment (MTT Assay):
- After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.
4. Western Blot Analysis for Signaling Pathways:
- Lyse treated cells and determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against key proteins in the targeted signaling pathways (e.g., Nrf2, NF-κB, p-JNK, Bcl-2, Bax).
- Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: this compound in Neuroprotection
Caption: Neuroprotective signaling pathways modulated by this compound.
Anti-inflammatory Activity
Erinacines have demonstrated notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.[5] Erinacine C, for instance, has been shown to reduce the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced BV2 microglial cells.[6] This anti-inflammatory action is mediated by the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of the Nrf2-mediated heme oxygenase-1 (HO-1) pathway.[6][7]
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Inhibitor | IC50 Value (µM) | Reference |
| Compound 5 (from H. erinaceus) | RAW 264.7 | TNF-α | 78.50 | [8] |
| Compound 9 (from H. erinaceus) | RAW 264.7 | TNF-α | 62.46 | [8] |
| Compound 5 (from H. erinaceus) | RAW 264.7 | IL-6 | 56.33 | [8] |
| Compound 9 (from H. erinaceus) | RAW 264.7 | IL-6 | 48.50 | [8] |
| Compound 5 (from H. erinaceus) | RAW 264.7 | NO | 87.31 | [8] |
| Compound 9 (from H. erinaceus) | RAW 264.7 | NO | 76.16 | [8] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a method to evaluate the anti-inflammatory effects of erinacines on macrophage cells.
1. Cell Culture:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test erinacine compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
- Stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
3. Nitric Oxide (NO) Measurement (Griess Assay):
- Collect the cell culture supernatant.
- Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the NO concentration.
4. Cytokine Measurement (ELISA):
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Signaling Pathway: this compound in Anti-inflammation
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Anticancer Properties
Preliminary studies suggest that erinacines, including Erinacine A and S, possess anticancer properties.[9][10] These compounds have been shown to induce apoptosis, inhibit cell proliferation and invasion, and cause cell cycle arrest in various cancer cell lines.[10][11] The anticancer mechanisms involve the regulation of complex signaling pathways such as PI3K/AKT and ERK/P38.[11] Erinacine A has been reported to activate both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells.[12] Furthermore, Erinacine S has been shown to overcome chemoresistance in colorectal cancer cells by enhancing the expression of TRAIL, TNFR1, and DR5.[9]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Effect | IC50 Value | Reference |
| 5-FU | HCT-116 | Apoptosis | 30 µg/ml | [9] |
| 5-FU | HCT-116/FUR (chemoresistant) | Apoptosis | Not specified for IC50, but lower apoptotic index than sensitive cells | [9] |
| Erinacine S | HCT-116/FUR (chemoresistant) | Cell Viability | 40 µM | [9] |
Experimental Protocol: In Vitro Anticancer Assay
This protocol provides a general framework for assessing the anticancer effects of erinacines on a cancer cell line.
1. Cell Culture:
- Culture a human cancer cell line (e.g., colorectal cancer cell line HCT-116) in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Proliferation Assay (MTS/XTT Assay):
- Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.
- Treat the cells with a range of concentrations of the test erinacine compound for 24, 48, and 72 hours.
- Assess cell proliferation using a colorimetric assay such as MTS or XTT, following the manufacturer's protocol.
- Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
3. Apoptosis Assay (Annexin V/PI Staining):
- Treat cells with the erinacine compound at its IC50 concentration for 24 hours.
- Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
4. Cell Cycle Analysis (PI Staining):
- Treat cells with the erinacine compound at its IC50 concentration for 24 hours.
- Fix the cells in 70% ethanol and stain with PI containing RNase.
- Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
Signaling Pathway: this compound in Anticancer Activity
Caption: Anticancer signaling pathways modulated by this compound.
References
- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unveiling-the-role-of-erinacines-in-the-neuroprotective-effects-of-hericium-erinaceus-a-systematic-review-in-preclinical-models - Ask this paper | Bohrium [bohrium.com]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hifasdaterra.it [hifasdaterra.it]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Erinacine S Derivative from Hericium erinaceus Overcomes Chemoresistance in Colorectal Cancer Cells by Enhancing TRAIL/TNFR1/DR5 Expression through Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key oncologic pathways inhibited by Erinacine A: A perspective for its development as an anticancer molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Understanding the Neuroprotective Effects of Erinacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its core mechanism of action. This document summarizes the available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its proposed signaling pathways and experimental workflows. Given the limited research specifically on this compound, this guide also draws upon data from closely related erinacines and the broader class of cyathane diterpenoids to infer potential mechanisms, including anti-inflammatory and antioxidant activities.
Introduction to this compound and its Neuroprotective Potential
This compound is a member of the erinacine family, a group of cyathane diterpenoids found in the mycelium of the medicinal mushroom Hericium erinaceus. These compounds are noted for their ability to cross the blood-brain barrier, a critical attribute for neurologically active agents[1][2]. The primary neuroprotective mechanism attributed to erinacines is the stimulation of Nerve Growth Factor (NGF) synthesis[3]. NGF is a crucial neurotrophin involved in the survival, development, and function of neurons. Its role in neuroprotection and neural regeneration makes it a key target in the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
While much of the research on erinacines has focused on Erinacine A and C, early studies identified this compound as a strong inducer of NGF synthesis[3]. This foundational discovery suggests that this compound holds significant therapeutic potential. This guide will synthesize the available direct evidence for this compound's activity and supplement it with data from related compounds to provide a broader mechanistic context.
Core Mechanism of Action: Stimulation of Nerve Growth Factor (NGF) Synthesis
The most well-documented neuroprotective effect of this compound is its ability to stimulate the synthesis and secretion of NGF in astroglial cells[3]. Astrocytes are a key component of the central nervous system and play a vital role in neuronal support and maintenance. By inducing NGF production in these cells, this compound can indirectly promote neuronal survival and neurite outgrowth.
Quantitative Data on NGF-Stimulating Activity
The seminal work by Kawagishi et al. (1994) provides the most direct quantitative evidence of this compound's efficacy. The following table summarizes these findings.
| Compound | Concentration | NGF Secretion (pg/ml) | Cell Line | Reference |
| This compound | 1.0 mM | 129.7 ± 6.5 | Mouse astroglial cells | --INVALID-LINK-- |
| Erinacin A | 1.0 mM | 250.1 ± 36.2 | Mouse astroglial cells | --INVALID-LINK-- |
| Erinacin C | 1.0 mM | 299.1 ± 59.6 | Mouse astroglial cells | --INVALID-LINK-- |
Inferred Neuroprotective Mechanisms of this compound
Due to the limited specific research on this compound, its other potential neuroprotective mechanisms are inferred from studies on the broader class of cyathane diterpenoids, including other erinacines. These compounds are known to exert anti-inflammatory and antioxidant effects, which are critical in combating the multifactorial nature of neurodegenerative diseases.
Putative Anti-Inflammatory Effects via NF-κB Signaling
Neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative disorders. The transcription factor NF-κB is a central regulator of the inflammatory response. Studies on other cyathane diterpenoids have shown that they can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators[4]. It is plausible that this compound shares this anti-inflammatory property.
Potential Antioxidant Activity through Nrf2 Signaling
Oxidative stress is another major factor in neuronal damage. The Nrf2 signaling pathway is the primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. Some diterpenoids have been shown to activate the Nrf2 pathway, suggesting a potential antioxidant mechanism for this compound[5].
Visualizing the Pathways and Processes
To better understand the proposed mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed mechanism of this compound-induced neuroprotection via NGF stimulation.
Caption: Generalized experimental workflow for assessing this compound's NGF-stimulating effects.
Detailed Experimental Protocols
The following protocols are generalized based on methodologies used for the study of erinacines and NGF bioassays.
Extraction and Isolation of this compound
-
Mycelial Culture : Hericium erinaceus mycelia are cultured in a suitable liquid or solid-state fermentation medium.
-
Harvesting and Drying : The mycelia are harvested, washed, and lyophilized to obtain a dry powder.
-
Solvent Extraction : The dried mycelial powder is extracted with a solvent such as ethanol or methanol.
-
Fractionation : The crude extract is then subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to separate compounds based on polarity.
-
Chromatographic Purification : The desired fraction is further purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structural Verification : The structure and purity of the isolated this compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro NGF Induction Assay
-
Cell Culture : Primary mouse astroglial cells or a suitable astrocytoma cell line (e.g., 1321N1) are cultured in appropriate media and conditions.
-
Cell Plating : Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range from µM to mM). A vehicle control (e.g., DMSO) and a positive control (e.g., epinephrine) are included.
-
Incubation : The cells are incubated with this compound for a specified period (e.g., 24 to 72 hours).
-
Supernatant Collection : After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
NGF Quantification : The concentration of NGF in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit for mouse NGF, following the manufacturer's instructions.
-
Data Analysis : The results are analyzed to determine the dose-dependent effect of this compound on NGF secretion.
Conclusion and Future Directions
This compound has been identified as a potent stimulator of NGF synthesis, a key mechanism for its neuroprotective potential. While direct research on this compound is limited, the broader understanding of cyathane diterpenoids suggests that its neuroprotective effects may also involve anti-inflammatory and antioxidant activities. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to evaluate its efficacy in in vivo models of neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for future investigations into this promising neuroprotective compound. The development of this compound as a therapeutic agent will require a deeper understanding of its molecular targets and a thorough evaluation of its safety and efficacy in preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Unprecedented Neoverrucosane and Cyathane Diterpenoids with Anti-Neuroinflammatory Activity from Cultures of the Culinary-Medicinal Mushroom Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Erinacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erinacine B is a cyathane diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus. Alongside other erinacines, it is recognized for its potent neurotrophic properties, primarily through the stimulation of Nerve Growth Factor (NGF) synthesis. This document provides detailed application notes and protocols for the isolation and purification of Erinacin B from Hericium erinaceus mycelia. While many established protocols focus on the more abundant Erinacin A, the methods presented here are applicable for the isolation of this compound due to the structural similarities and co-extraction of these compounds.
Data Presentation: Quantitative Analysis of Erinacine Production
The yield of erinacines can vary significantly depending on the strain of Hericium erinaceus, cultivation method (submerged vs. solid-state), and extraction parameters. The following tables summarize quantitative data primarily for Erinacin A, which can serve as a reference for estimating the potential yield of this compound.
Table 1: Erinacin A Content and Yield from Submerged Cultivation of Various Hericium erinaceus Strains
| Strain | Mycelial Biomass (g/L) | Erinacin A Content (mg/g) | Erinacin A Yield (mg/L) |
| HeG | 8.51 | 42.16 | 358.78 |
| HeC9 | 7.99 | 21.15 | 168.99 |
| HeT | 8.23 | 2.45 | 20.16 |
| He80 | 7.88 | 1.98 | 15.60 |
| He95 | 9.87 | 1.92 | 18.95 |
| He911 | 7.03 | 1.89 | 13.29 |
| Data adapted from a study evaluating various Hericium strains, highlighting the high variability in erinacine production.[1][2][3] |
Table 2: Comparison of Erinacin A Yield in Different Cultivation and Purification Methods
| Cultivation Method | Purification Method | Starting Material | Final Yield of Erinacine A | Purity |
| Solid-State | Silica Gel Column & Semi-preparative HPLC | Corn kernel substrate | 165.36 mg/g cell dry weight | Not specified |
| Submerged | High-Speed Countercurrent Chromatography (HSCCC) | Liquid-fermented mycelia | 358.78 mg/L | >95% |
| Commercial Product | Normal-Phase Flash Chromatography & Semi-preparative Reversed-Phase Chromatography | ~130 g mushroom material | 19.4 mg | 97.4% |
| This table provides a comparative overview of yields obtained through different methodologies.[4][5][6] |
Experimental Protocols
The following protocols describe the general workflow for the isolation and purification of erinacines, including this compound, from Hericium erinaceus mycelia.
Protocol 1: General Extraction of Erinacines from Hericium erinaceus Mycelia
This protocol outlines the initial solvent extraction process to obtain a crude extract containing erinacines.
Materials:
-
Lyophilized and powdered Hericium erinaceus mycelia
-
75% Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Ultrasonicator
-
Centrifuge
-
Rotary evaporator
-
Separatory funnel
-
0.45 µm microfilters
Procedure:
-
Combine the powdered mycelia with 75% ethanol in a 1:20 (w/v) ratio.
-
Perform ultrasonication for 1 hour at 50°C. This step is repeated twice to ensure maximum extraction.
-
Centrifuge the extract at 8,000 x g for 10 minutes to pellet the solid mycelial debris.
-
Filter the supernatant through a 0.45 µm microfilter.
-
Concentrate the filtered extract using a vacuum rotary evaporator at 50°C.
-
Resuspend the concentrated extract in deionized water.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the aqueous suspension in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which contains the erinacines.
-
Dry the ethyl acetate fraction by vacuum rotary evaporation to yield the crude erinacine extract.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes a traditional method for separating erinacines from the crude extract.
Materials:
-
Crude erinacine extract (from Protocol 1)
-
Silica gel (70-230 mesh)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.
-
Dissolve the crude erinacine extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is a stepwise increase in EtOAc concentration.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:EtOAc, 1:1).
-
Visualize the spots under a UV lamp. Erinacines can often be visualized at 254 nm.
-
Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified erinacine fraction.
-
Further purification may be achieved by repeating the column chromatography or by using semi-preparative HPLC.[5][6]
Protocol 3: Purification of Erinacines using High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique for separating natural products with high purity.[1][4]
Materials:
-
Crude erinacine extract (from Protocol 1)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized water
-
HSCCC instrument
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water at a ratio of 4.5:5:4.5:5 (v/v/v/v).[1][4]
-
Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the two phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase (lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude erinacine extract in a mixture of the upper and lower phases and inject it into the HSCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column and collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.
-
Drying: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathway
Caption: this compound's neurotrophic signaling via the BDNF/TrkB pathway.
References
- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains | MDPI [mdpi.com]
- 3. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Erinacin B using High-Speed Countercurrent Chromatography (HSCCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a potent stimulator of Nerve Growth Factor (NGF) synthesis.[1][2] This bioactivity makes it a compound of significant interest for the research and development of therapeutics for neurodegenerative diseases. High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the purification of natural products like this compound, avoiding the irreversible adsorption issues associated with solid-phase chromatography.[3]
These application notes provide a detailed protocol for the purification of this compound using HSCCC, based on established methods for the closely related Erinacin A, along with an overview of its relevant biological signaling pathway.
Experimental Protocols
I. Preparation of Crude Extract from Hericium erinaceus Mycelium
A standardized protocol for the extraction of erinacines from H. erinaceus mycelia is crucial for successful purification.
-
Mycelium Preparation : Lyophilized mycelia of H. erinaceus are ground into a fine powder.
-
Solvent Extraction : The powdered mycelia are extracted with 75% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]
-
Ultrasonication : The mixture is subjected to ultrasonication for 1 hour at 50°C. This process is repeated twice to ensure maximum extraction efficiency.[4]
-
Centrifugation and Filtration : The extract is centrifuged at 8000 x g for 10 minutes, and the supernatant is filtered through a 0.45 µm microfilter.[4]
-
Concentration : The filtered extract is concentrated under vacuum using a rotary evaporator at 50°C.[4]
-
Liquid-Liquid Partitioning : The concentrated aqueous extract is then partitioned with an equal volume of ethyl acetate in a separatory funnel. The ethyl acetate layer, containing the erinacines, is collected.[4]
-
Final Concentration : The ethyl acetate fraction is dried by vacuum rotary evaporation to yield the crude extract for HSCCC purification.[4]
II. High-Speed Countercurrent Chromatography (HSCCC) Purification of this compound
The following protocol is adapted from a successful method for the purification of Erinacin A and is expected to be highly effective for this compound due to their structural similarities.
-
HSCCC Instrument : A commercial HSCCC instrument is used for the purification.
-
Two-Phase Solvent System : A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water at a volume ratio of 4.5:5:4.5:5 is prepared.[4] The mixture is thoroughly shaken in a separatory funnel and allowed to equilibrate. The upper and lower phases are then separated and degassed by sonication before use.
-
Stationary and Mobile Phases : The upper phase is selected as the stationary phase, and the lower phase is used as the mobile phase.
-
HSCCC Operation :
-
The coiled column of the HSCCC instrument is first entirely filled with the stationary phase (upper phase).
-
The apparatus is then rotated at a specific speed (e.g., 800-900 rpm).
-
The mobile phase (lower phase) is pumped into the column at a defined flow rate.
-
Once the mobile phase front emerges and hydrodynamic equilibrium is established, the crude extract sample, dissolved in a small volume of the biphasic solvent system, is injected.
-
-
Fraction Collection and Analysis : The effluent from the column is continuously monitored by a UV detector (e.g., at 210 nm). Fractions are collected at regular intervals. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
-
Purification and Identification : Fractions containing the target compound are combined and the solvent is evaporated to yield purified this compound. The structure and purity of the isolated compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the HSCCC operational parameters that have been successfully used for the purification of Erinacin A, providing a strong starting point for the optimization of this compound purification.
| Parameter | Value/Range | Reference |
| Two-Phase Solvent System | n-hexane/ethyl acetate/methanol/water | [4] |
| Solvent System Ratio (v/v/v/v) | 4.5:5:4.5:5 | [4] |
| Stationary Phase | Upper Phase | Protocol |
| Mobile Phase | Lower Phase | Protocol |
| Revolution Speed | 800 - 900 rpm | |
| Flow Rate | 1.0 - 2.0 mL/min | |
| Detection Wavelength | 210 nm | General Practice |
| Achieved Purity (for Erinacin A) | >95% | [4] |
Mandatory Visualization
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the key steps in the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Nerve Growth Factor (NGF) Synthesis
Caption: A diagram of the signaling cascade initiated by this compound-stimulated NGF.
References
- 1. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Erinacine B using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacine B is a cyathin diterpenoid found in the mycelium of Hericium erinaceus (Lion's Mane mushroom). Alongside other erinacines, it is of significant interest to the scientific community due to its potential neurotrophic and neuroprotective properties. Accurate and robust analytical methods are crucial for the quantification of Erinacine B in various matrices, including raw materials, extracts, and biological samples, to support research and development in pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for the quantification of Erinacine B using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
While validated methods for the closely related Erinacine A are more commonly reported, this guide adapts these established methodologies for the specific quantification of Erinacine B, incorporating its unique mass spectrometric properties. It is important to note that Erinacine A and Erinacine B are isomers, sharing the same molecular weight, which necessitates the use of tandem mass spectrometry (MS/MS) for accurate differentiation and quantification[1].
Experimental Protocols
I. Sample Preparation
The following protocol is a general guideline for the extraction of Erinacine B from Hericium erinaceus mycelia powder. The specific steps may require optimization based on the sample matrix.
-
Extraction:
-
Weigh 1 gram of lyophilized and powdered Hericium erinaceus mycelia.
-
Add 20 mL of 70% ethanol.
-
Sonicate the mixture for 30 minutes in a water bath at 50°C[2].
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of 70% ethanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration:
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis[3].
-
II. HPLC-MS/MS Method
The following HPLC-MS/MS parameters are proposed for the quantification of Erinacine B, based on established methods for Erinacine A and specific mass spectrometric data for Erinacine B.
A. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min, 5% B; 2-22 min, 5-95% B; 22-27 min, 95% B; 27.1-30 min, 5% B[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL[4] |
B. Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Precursor Ion (m/z) | 433.2 [M+H]⁺[6] |
| Product Ion (m/z) | 135.1[1] |
| Collision Energy | To be optimized for the specific instrument, start with values used for Erinacine A (e.g., 10-40 V)[6] |
| Dwell Time | 200 ms[5] |
Note: Erinacine A and B are isomers. The precursor ion will be the same for both. The key to specific quantification is the selection of a unique product ion for each compound in Multiple Reaction Monitoring (MRM) mode. For Erinacine A, the primary fragment is m/z 283.2[1].
Quantitative Data Summary
As of the latest literature review, a fully validated quantitative HPLC-MS method specifically for Erinacine B has not been published. However, methods for Erinacine A have been validated and can serve as a benchmark for the development and validation of an Erinacine B method. The table below summarizes typical validation parameters for Erinacine A quantification, which should be established for Erinacine B.
| Parameter | Erinacine A (Reference Data) | Erinacine B (To Be Determined) |
| Linear Range | Typically 1 - 1000 ng/mL | TBD |
| Correlation Coefficient (r²) | > 0.99 | TBD |
| Limit of Detection (LOD) | TBD | TBD |
| Limit of Quantification (LOQ) | TBD | TBD |
| Precision (%RSD) | < 15% | TBD |
| Accuracy (%RE) | Within ±15% | TBD |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Erinacine B using HPLC-MS.
Caption: Workflow for Erinacine B quantification.
Signaling Pathway Diagram (Hypothetical)
While the direct signaling pathways of Erinacine B are still under investigation, it is believed to contribute to the overall neurotrophic effects of Hericium erinaceus extracts, which are known to stimulate Nerve Growth Factor (NGF) synthesis. The following diagram illustrates a simplified, hypothetical pathway.
Caption: Hypothetical signaling pathway of Erinacine B.
Conclusion
The provided protocols offer a robust starting point for the quantification of Erinacine B by HPLC-MS/MS. The key to successful analysis is the use of tandem mass spectrometry to differentiate Erinacine B from its isomer, Erinacine A. Researchers are encouraged to perform in-house validation of the adapted method to ensure accuracy, precision, and reliability for their specific application and sample matrix. Further studies are warranted to establish a fully validated method and to further elucidate the biological activities and mechanisms of action of Erinacine B.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. lcms.cz [lcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Common Liver Metabolites of the Natural Bioactive Compound Erinacine A, Purified from Hericium erinaceus Mycelium [mdpi.com]
Application Notes and Protocols for Erinacin B: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of Erinacin B, a promising neurotrophic compound isolated from Hericium erinaceus. Due to the limited availability of direct stability data for this compound in published literature, this document outlines recommended protocols based on established international guidelines for drug substance stability testing, alongside available data for related compounds and the source organism.
Introduction to this compound Stability
This compound is a cyathane diterpenoid with demonstrated potential to stimulate nerve growth factor (NGF) synthesis.[1] As with any natural product intended for research or therapeutic development, understanding its chemical stability is critical for ensuring experimental reproducibility, defining storage conditions, and establishing a viable shelf-life. Degradation of this compound can lead to a loss of biological activity and the formation of unknown impurities, potentially impacting research outcomes and safety profiles.
Factors influencing the stability of a compound like this compound include temperature, humidity, pH, light, and oxidative stress. The following sections provide standardized protocols to systematically evaluate the impact of these factors.
Recommended Storage Conditions (Provisional)
Based on general recommendations for complex natural products and data from suppliers and related compounds, the following storage conditions are provisionally recommended. Researchers should confirm these conditions for their specific this compound material using the protocols provided herein.
| Condition | Solid (Lyophilized Powder) | In Solution | Justification |
| Long-Term | -20°C or colder, desiccated | -80°C in an appropriate solvent | A supplier of this compound suggests storage at -20°C provides stability for at least one year.[2] Cryogenic storage is recommended for solutions to minimize degradation. |
| Short-Term | 2-8°C, desiccated | 2-8°C for up to 24 hours | Refrigeration can slow degradation for short periods. Stability in solution at this temperature must be experimentally verified. |
| Light | Protect from light (amber vials) | Protect from light (amber vials or foil-wrapped tubes) | Many complex organic molecules are susceptible to photodegradation. ICH guidelines recommend photostability testing.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Degas solvents before use | To minimize oxidative degradation. |
Experimental Protocols for Stability Assessment
The following protocols are adapted from the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances and Q1B for photostability testing.[2][3][4][5]
The overall workflow for assessing this compound stability is outlined below.
This protocol assesses the stability of this compound at elevated temperatures.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of solid this compound into amber glass vials.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Aliquot into amber glass vials.
-
-
Time-Zero (t=0) Analysis:
-
Analyze an initial set of solid and solution samples immediately using a validated stability-indicating HPLC method to determine the initial concentration (C₀).
-
-
Incubation:
-
Place sets of vials in ovens or incubators at the following temperatures:
-
40°C (Accelerated)
-
60°C (Forced Degradation)
-
70°C (Forced Degradation - some studies on erinacine extraction suggest instability above this temperature)[6]
-
-
Include a control set at the proposed long-term storage temperature (e.g., -20°C).
-
-
Sampling:
-
Pull samples at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours for forced degradation; 0, 1, 3, 6 months for accelerated testing).
-
-
Analysis:
-
For solid samples, dissolve in a known volume of solvent before analysis.
-
Analyze all samples by HPLC to quantify the remaining this compound concentration and detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) if the degradation follows first-order kinetics.[7]
-
This protocol determines the stability of this compound in aqueous solutions at different pH levels.
-
Buffer Preparation:
-
Prepare a series of aqueous buffers, for example:
-
pH 2 (0.01 M HCl)
-
pH 4 (Acetate buffer)
-
pH 7 (Phosphate buffer)
-
pH 9 (Borate buffer)
-
pH 12 (0.01 M NaOH)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a minimal amount of co-solvent (e.g., acetonitrile) and dilute it into each buffer to a final concentration of ~100 µg/mL. Ensure the co-solvent percentage is low (<5%) to minimize its effect.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 37°C) and protect from light.
-
-
Time-Zero (t=0) and Subsequent Analysis:
-
Immediately analyze a sample from each pH condition (t=0).
-
Analyze samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
Data Evaluation:
-
Quantify the remaining this compound at each time point.
-
Identify the pH at which this compound is most stable and most labile. The pH of maximum stability for many taxanes, which are also complex diterpenoids, is around pH 4.[8]
-
This protocol evaluates the effect of light on this compound, following ICH Q1B guidelines.[3][4][9]
-
Sample Preparation:
-
Place solid this compound in chemically inert, transparent containers.
-
Prepare a solution of this compound and place it in similar containers.
-
Prepare "dark" control samples by wrapping identical containers in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that conforms to ICH Q1B specifications, which requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After the exposure period, compare the exposed samples to the dark controls.
-
Analyze for physical properties (e.g., change in color or appearance) and quantify the remaining this compound and any photodegradants by HPLC.
-
Analytical Methodology
A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for quantifying erinacines.
-
Recommended HPLC-UV Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both potentially with 0.1% formic acid.
-
Detection: UV detector set at a wavelength where this compound has significant absorbance. For related erinacines, wavelengths around 340 nm have been used, though a full UV scan should be performed to determine the optimal wavelength for this compound.[9]
-
Quantification: Use a validated calibration curve with a pure this compound standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is indispensable for identifying the mass of potential degradation products, which is the first step in their structural elucidation. Methods for analyzing erinacine isomers by LC-MS have been reported.[10]
-
Data Presentation
All quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Example Data Table for Thermal Stability of this compound (Solid) at 60°C
| Time Point (hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Std. Dev. | Appearance |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 | White powder |
| 6 | 98.5 | 99.1 | 98.8 | 98.8 | 0.3 | No change |
| 12 | 95.2 | 96.0 | 95.5 | 95.6 | 0.4 | No change |
| 24 | 90.1 | 91.5 | 90.8 | 90.8 | 0.7 | Slight yellowing |
| 48 | 82.3 | 83.1 | 82.8 | 82.7 | 0.4 | Yellow powder |
| 72 | 75.6 | 76.5 | 76.0 | 76.0 | 0.5 | Yellow powder |
Table 2: Example Data Table for pH Stability of this compound at 37°C
| Time Point (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 92.1 | 99.5 | 98.1 | 90.5 | 65.2 |
| 24 | 75.3 | 98.9 | 94.0 | 68.7 | 20.1 |
| 48 | 55.8 | 97.5 | 88.2 | 45.1 | <5.0 |
Relevant Signaling Pathways
Erinacines are known to exert their neurotrophic effects by modulating specific signaling pathways. Understanding these pathways is crucial for interpreting biological activity data from stability studies, ensuring that any observed loss of function correlates with chemical degradation.
Erinacine A-enriched mycelium has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is critical for neuronal survival and plasticity.[11] This involves the activation of the TrkB receptor and downstream effectors like PI3K, Akt, and GSK-3β.[7][12][13]
Erinacine C has been found to activate transcription from consensus ETS DNA binding sites in astrocytes, a mechanism that may contribute to its neurotrophic effects independent of direct NGF induction in some contexts.[14] This pathway often acts downstream of MAPK/ERK signaling.
By following these protocols and recommendations, researchers can systematically generate the necessary stability data for this compound, ensuring the integrity of their research and paving the way for its potential development as a therapeutic agent.
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Role of Altered BDNF/TrkB Signaling in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 8. Bioactive Polysaccharides from Hericium erinaceus: Extraction, Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of glycogen synthase kinase-3beta contributes to brain-derived neutrophic factor/TrkB-induced resistance to chemotherapy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of Erinacin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin B is a cyathin diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom). It is part of a family of compounds known as erinacines, which have garnered significant scientific interest for their potential neurotrophic, anti-inflammatory, and anti-cancer properties. A key reported activity of erinacines is the stimulation of Nerve Growth Factor (NGF) synthesis, a crucial protein for the growth, maintenance, and survival of neurons.[1] This document provides detailed protocols for a range of in vitro assays to characterize the biological activity of this compound, enabling researchers to investigate its therapeutic potential. The protocols cover key areas of its reported bioactivities: neurotrophic effects, anti-inflammatory actions, and cytotoxic properties against cancer cells.
Data Presentation: Quantitative Assessment of this compound and Related Compounds
The following tables summarize quantitative data from in vitro studies on erinacines, providing a comparative overview of their activities.
Table 1: Neurotrophic Activity of Erinacines
| Compound | Concentration | Cell Line | Assay | Result |
| This compound | 1 mM | Mouse astroglial cells | NGF Secretion | 129.7 ± 6.5 pg/ml |
| Erinacin A | 1 mM | Mouse astroglial cells | NGF Secretion | 250.1 ± 36.2 pg/ml |
| Erinacin C | 1 mM | Mouse astroglial cells | NGF Secretion | 299.1 ± 59.6 pg/ml |
| Epinephrine (Positive Control) | 1 mM | Mouse astroglial cells | NGF Secretion | 69.2 ± 17.2 pg/ml |
Table 2: Anti-Inflammatory Activity of Erinacines
| Compound | Concentration | Cell Line | Assay | Result |
| Erinacin C | 1 µM | BV-2 microglial cells (LPS-stimulated) | NO Production | Significant reduction |
| Erinacin C | 2.5 µM | BV-2 microglial cells (LPS-stimulated) | NO Production | Significant reduction |
| Erinacin C | 1 µM | BV-2 microglial cells (LPS-stimulated) | TNF-α Production | Significant reduction |
| Erinacin C | 2.5 µM | BV-2 microglial cells (LPS-stimulated) | TNF-α Production | Significant reduction |
| Erinacin C | 1 µM | BV-2 microglial cells (LPS-stimulated) | IL-6 Production | Significant reduction |
| Erinacin C | 2.5 µM | BV-2 microglial cells (LPS-stimulated) | IL-6 Production | Significant reduction |
Table 3: Anti-Cancer Activity of Erinacines
| Compound | Concentration | Cell Line | Assay | Result |
| Erinacin A | 30 µM | DLD-1 (human colon cancer) | Cell Viability (MTT) | ~53% loss of viability |
| Erinacin A | 30 µM | HCT-116 (human colon cancer) | Cell Viability (MTT) | ~60% loss of viability |
Experimental Protocols
Neurotrophic Activity Assays
This protocol is designed to quantify the amount of Nerve Growth Factor (NGF) secreted by astrocytes following treatment with this compound.
Materials:
-
Mouse astroglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
NGF ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mouse astroglial cells in 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound (e.g., 1 mM) in serum-free DMEM. Remove the culture medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control (e.g., 1 mM epinephrine).
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
NGF Quantification: Quantify the amount of NGF in the collected supernatants using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of NGF in each sample based on the standard curve.
This assay assesses the ability of this compound to promote or enhance NGF-induced neurite outgrowth in rat pheochromocytoma (PC12) cells.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen-coated 24-well plates
-
Inverted microscope with a camera
-
Image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 8 x 10³ cells/mL in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Incubation: Incubate for 24 hours to allow cell attachment.
-
Treatment: Change the medium to a low-serum medium (e.g., 2% HS and 1% FBS). Treat the cells with different concentrations of this compound, both alone and in combination with a sub-optimal concentration of NGF (e.g., 2 ng/mL).[2] Include a negative control (vehicle) and a positive control (optimal NGF concentration).
-
Incubation: Incubate the cells for 48-96 hours.
-
Imaging: Capture images of the cells using an inverted microscope.
-
Quantification: Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) or the average length of the longest neurite per cell using image analysis software.
Anti-Inflammatory Activity Assays
This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 or RAW 264.7) using the Griess reagent.
Materials:
-
BV-2 or RAW 264.7 microglial cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (freshly mixed 1:1 solution A and B) to each supernatant sample.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
This protocol quantifies the levels of TNF-α and IL-6 secreted by LPS-stimulated macrophages (e.g., RAW 264.7) in the presence of this compound.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[3]
-
Pre-treatment: Pre-treat the cells with desired concentrations of this compound for 1 hour.[4]
-
Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for an additional 24 hours.[3][4]
-
Supernatant Collection: Collect the culture supernatants.
-
ELISA: Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the respective kits.
-
Data Analysis: Measure absorbance and calculate cytokine concentrations based on the standard curves.
Anti-Cancer Activity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, HCT-116)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ - 1 x 10⁴ cells/well) and incubate overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro characterization.
Caption: Proposed neurotrophic signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Proposed anti-cancer signaling pathway of this compound.
Caption: General experimental workflow for in vitro characterization.
References
Application Notes and Protocols for Studying Erinacin B Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models for investigating the therapeutic potential of Erinacin B, a cyathane diterpenoid with promising neurotrophic and anti-inflammatory properties. The following sections detail the key cell lines, experimental protocols, and expected outcomes based on current research on erinacines. While specific data for this compound is limited, the provided protocols for related erinacines, such as A and C, serve as a strong foundation for designing and executing experiments with this compound.
Overview of Relevant Cell Culture Models
Several cell lines have been instrumental in elucidating the biological activities of erinacines. The choice of cell model depends on the specific effect being investigated, such as neuroprotection, anti-inflammation, or nerve growth factor (NGF) induction.
| Cell Line | Type | Primary Application for this compound Studies | Key Characteristics |
| BV-2 | Murine Microglia | Anti-inflammatory and Neuroprotective Effects | Amenable to lipopolysaccharide (LPS) stimulation to model neuroinflammation.[1] |
| PC12 | Rat Pheochromocytoma | Neurite Outgrowth and NGF-like Activity | Differentiates into neuron-like cells in the presence of NGF, making it a valuable model for studying neurotrophic effects.[2] |
| SH-SY5Y | Human Neuroblastoma | Neuroprotective Effects (e.g., against amyloid-β toxicity) | Can be differentiated into a neuronal phenotype and is widely used in models of neurodegenerative diseases.[3] |
| N2a (Neuro-2a) | Mouse Neuroblastoma | Neuroprotection and Neuronal Differentiation | Used to study neuronal cell death and the effects of neurotrophic compounds.[2] |
| 1321N1 | Human Astrocytoma | NGF Synthesis and Secretion | Astrocytes are a primary source of neurotrophic factors in the brain, and this cell line is used to study the induction of NGF by compounds like erinacines.[2] |
| Primary Neuronal Cultures | Rodent Cortex/Hippocampus | Neurogenesis and Neuroprotection | Provide a more physiologically relevant model of the central nervous system compared to immortalized cell lines.[2] |
Experimental Protocols
The following protocols are adapted from studies on erinacines and can be applied to investigate the effects of this compound.
Protocol 1: Assessment of Anti-Inflammatory Effects in BV-2 Microglial Cells
This protocol is designed to evaluate the ability of this compound to mitigate inflammation in a cellular model of neuroinflammation.
Objective: To determine if this compound can reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents and equipment for Western blotting (antibodies for iNOS, NF-κB, p-IκBα, Nrf2, HO-1, and loading controls)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein analysis) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 10 µM) for 1-2 hours.[1] Include a vehicle control (DMSO).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.[1] Include a negative control group (no LPS) and a positive control group (LPS only).
-
Measurement of Nitric Oxide (NO): After 24 hours of LPS stimulation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Measurement of Pro-inflammatory Cytokines: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells from the 6-well plates and perform Western blotting to analyze the expression levels of iNOS, and key proteins in the NF-κB (NF-κB, p-IκBα) and Nrf2 (Nrf2, HO-1) signaling pathways.
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
This protocol assesses the potential of this compound to promote neuronal differentiation and neurite extension.
Objective: To evaluate the neurotrophic activity of this compound by measuring neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
Nerve Growth Factor (NGF) as a positive control
-
This compound (dissolved in DMSO)
-
Collagen-coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.
-
Treatment: Treat the cells with various concentrations of this compound. It is crucial to include a low concentration of NGF (e.g., 5-10 ng/mL) in the treatment groups, as erinacines often enhance NGF-induced neurite outgrowth rather than inducing it directly.[2] Include a negative control (low NGF only) and a positive control (optimal NGF concentration, e.g., 50 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours to allow for differentiation and neurite outgrowth.
-
Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring the percentage of differentiated cells (cells with neurites at least twice the length of the cell body) and the average neurite length.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells against Amyloid-β Toxicity
This protocol evaluates the protective effects of this compound against amyloid-β (Aβ)-induced cytotoxicity, a hallmark of Alzheimer's disease.
Objective: To determine if this compound can protect differentiated SH-SY5Y cells from Aβ-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid for differentiation
-
Amyloid-β (1-42) peptide, pre-aggregated
-
This compound (dissolved in DMSO)
-
MTT or LDH assay kit for cell viability assessment
-
Fluorescent dyes for apoptosis detection (e.g., Hoechst 33342 and Propidium Iodide)
Procedure:
-
Cell Differentiation: Differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Pre-treatment with this compound: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Aβ Challenge: Expose the cells to a toxic concentration of pre-aggregated Aβ (1-42) (e.g., 10-20 µM) for another 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay.
-
Apoptosis Assessment (Optional): Stain the cells with Hoechst 33342 and Propidium Iodide to visualize and quantify apoptotic and necrotic cell death, respectively, using fluorescence microscopy.
Quantitative Data Summary
While comprehensive quantitative data specifically for this compound is not as abundant as for other erinacines, some studies provide valuable insights.
Table 1: NGF-Stimulating Activity of Erinacines in Mouse Astroglial Cells
| Compound | Concentration | NGF Secreted (pg/mL) |
| Erinacine A | 1.0 mM | 250.1 ± 36.2 |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 |
| Erinacine C | 1.0 mM | 299.1 ± 59.6 |
| Epinephrine (Positive Control) | 1.0 mM | 69.2 ± 17.2 |
Data adapted from Kawagishi et al. (1994)[4]. These results indicate that Erinacine B is a potent stimulator of NGF synthesis, although slightly less potent than Erinacines A and C under these specific experimental conditions.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by erinacines, which are likely relevant for this compound's mechanism of action.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Neurotrophic signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hericium erinaceus extracts promote neuronal differentiation and excitability through nootropic metabolite activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
Application Notes and Protocols for Erinacin B in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Erinacin B, a potent stimulator of Nerve Growth Factor (NGF) synthesis, in primary neuron cultures. The following sections offer comprehensive methodologies for cell culture, this compound treatment, and analysis of its neurotrophic effects, alongside quantitative data and visual representations of key pathways and workflows.
Introduction
This compound, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, is a molecule of significant interest for its neurotrophic properties. Research has identified this compound as a strong stimulator of Nerve Growth Factor (NGF) synthesis[1][2][3]. NGF is a critical protein for the survival, development, and function of neurons. The ability of this compound to upregulate NGF production suggests its potential therapeutic application in neurodegenerative diseases and nerve regeneration. These protocols are designed to facilitate the investigation of this compound's effects on primary neurons.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound and related compounds.
| Compound | Cell Type | Concentration | Effect | Reference |
| This compound | Mouse astroglial cells | 1.0 mM | 129.7 ± 6.5 pg/ml NGF secretion | [4] |
| Erinacin A | Mouse astroglial cells | 1.0 mM | 250.1 ± 36.2 pg/ml NGF secretion | [4] |
| Erinacin C | Mouse astroglial cells | 1.0 mM | 299.1 ± 59.6 pg/ml NGF secretion | [4] |
| Erinacin S | Primary cortical and DRG neurons | 1 µg/mL | Promotes neurite outgrowth | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Source: this compound can be obtained from various chemical suppliers (e.g., Cayman Chemical, Item No. 40078)[6].
-
Solubility: this compound is soluble in organic solvents such as acetonitrile and methanol[6].
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
2. Primary Cortical Neuron Culture
This protocol is adapted from standard procedures for embryonic rodent cortical neuron culture.
-
Materials:
-
Timed-pregnant Sprague-Dawley rats or C57BL/6 mice (E18)
-
Dissection medium (e.g., Hibernate®-E)
-
Papain dissociation system
-
Plating medium: Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin.
-
Culture substrates: Poly-D-lysine or Poly-L-lysine coated plates or coverslips.
-
-
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic cortices in sterile dissection medium.
-
Mince the cortical tissue and incubate with a papain solution to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto pre-coated culture vessels at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
-
3. This compound Treatment of Primary Neurons
Due to this compound's primary known mechanism of stimulating NGF synthesis in glial cells, two main strategies are proposed for treating primary neuron cultures.
Protocol 3A: Treatment with this compound-Conditioned Astrocyte Medium
This indirect method leverages the ability of astrocytes to produce and secrete NGF in response to this compound.
-
Culture primary astrocytes to confluence.
-
Replace the astrocyte culture medium with fresh Neurobasal® medium.
-
Treat the astrocytes with 1 mM this compound for 48-72 hours.
-
Collect the conditioned medium and centrifuge to remove any cellular debris.
-
Use this this compound-conditioned medium to culture primary neurons. As a control, use conditioned medium from astrocytes treated with vehicle (DMSO).
Protocol 3B: Co-culture of Neurons and Astrocytes with this compound Treatment
This method more closely mimics the in vivo environment where neurons and astrocytes are in direct contact.
-
Plate primary astrocytes and allow them to form a monolayer.
-
Plate primary neurons on top of the astrocyte monolayer.
-
After 24 hours, treat the co-culture with a range of this compound concentrations (e.g., 0.1, 1, 10, 1000 µM) to perform a dose-response analysis. A concentration of 1 mM can be used as a starting point based on existing data[6].
-
Incubate for the desired period (e.g., 48-96 hours).
Protocol 3C: Direct Treatment of Pure Primary Neuron Cultures
While the primary effect of this compound is on astrocytes, it is valuable to investigate any direct effects on neurons.
-
Culture primary neurons as described in Protocol 2.
-
After the neurons have adhered and started to extend neurites (e.g., 48-72 hours in culture), treat them with a range of this compound concentrations (e.g., 0.1, 1, 10, 1000 µM).
-
Incubate for 48-96 hours before assessing neuronal viability and neurite outgrowth.
4. Neurite Outgrowth Assay
-
Procedure:
-
After treatment with this compound, fix the primary neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Visualizations
Caption: Proposed signaling pathway of this compound in promoting neuronal health.
Caption: Experimental workflow for assessing this compound effects on primary neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 3. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Dosage and Administration of Erinacines in Animal Models
Note to the Reader: While the inquiry specifically requested information on Erinacin B, a thorough review of the available scientific literature did not yield studies detailing the direct dosage and administration of this compound in animal models. Research has identified this compound as a metabolite of Erinacin A in a Landrace pig model, but data on its independent administration is not available[1]. The following application notes and protocols are based on extensive research into closely related and well-studied compounds: Erinacine A, Erinacine C, and Erinacine S, which are derived from the mushroom Hericium erinaceus.
These notes are intended for researchers, scientists, and drug development professionals working with erinacine compounds in preclinical settings.
I. Quantitative Data Summary
The following tables summarize the dosages and administration of Erinacine A, Erinacine C, and Erinacine S in various animal models as reported in the scientific literature.
Table 1: Dosage and Administration of Erinacine A
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency & Duration | Key Outcomes | Reference |
| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 1 mg/kg | Systemic | Not specified | Alleviated motor coordination disruption and balance deficits. | [2] |
| Mice | Parkinson's Disease (LPS-induced) | 5.0 mg/kg | Oral | Daily for 6 weeks | Improved motor function. | [2] |
| APPswe/PS1dE9 Mice | Alzheimer's Disease | Not specified | Not specified | 30 days | Attenuated cerebral plaque loading, diminished glial cell activation, and promoted hippocampal neurogenesis. | [3] |
| SAMP8 Mice | Age-Related Cognitive Decline | 108, 215, 431 mg/kg BW/day (of EAHEM*) | Oral | 13 weeks | Improved learning and memory; decreased iNOS, TBARS, and 8-OHdG levels. | [4] |
| Wistar Rats | Traumatic Optic Neuropathy | 2.64 mg/kg and 5.28 mg/kg | Oral | Daily for 14 days | Preserved visual function and retinal ganglion cell density; reduced apoptosis and neuroinflammation. | [5] |
| DLD-1 Xenograft Mice | Cancer | 1, 2, and 5 mg/kg | Intraperitoneal (i.p.) | Once a day for 5 days | Inhibited tumor volume. | [6] |
| SAM Rats | Transient Stroke | 1, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Inhibited neuronal cell death and suppressed inflammatory cytokine expression. | [6] |
| Sprague-Dawley Rats | Pharmacokinetic Study | 50 mg/kg BW (equivalent in H. erinaceus mycelia extract) | Oral | Single dose | Absolute bioavailability of 24.39%. Detected in the brain at 1 hour, peaking at 8 hours. | [7][8] |
| Sprague-Dawley Rats | Pharmacokinetic Study | 5 mg/kg BW | Intravenous (i.v.) | Single dose | Used to determine absolute bioavailability. | [7][8] |
| Landrace Pig | Pharmacokinetic Study | 5 mg/kg BW | Intravenous (i.v.) | Single dose | Detected in cerebrospinal fluid. Erinacine B was identified as a metabolite. | [1] |
*EAHEM: Erinacine A-enriched Hericium erinaceus mycelium
Table 2: Dosage and Administration of Erinacine C
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency & Duration | Key Outcomes | Reference |
| Rats | Traumatic Brain Injury (TBI) | 2 mg/kg | Intraperitoneal (i.p.) | For 6 days post-TBI | Alleviated motor deficits; enhanced activation of the Nrf2/SOD1 pathway. | [2][9] |
Table 3: Dosage and Administration of Erinacine S
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency & Duration | Key Outcomes | Reference |
| APPswe/PS1dE9 Mice | Alzheimer's Disease | Not specified | Not specified | 30 days | Attenuated cerebral plaque loading. | [3] |
| Sprague-Dawley Rats | Pharmacokinetic Study | 50 mg/kg BW (equivalent in H. erinaceus mycelia extract) | Oral | Single dose | Absolute oral bioavailability of 15.13%. Detected in the brain, peaking at 8 hours. | [10][11] |
| Sprague-Dawley Rats | Pharmacokinetic Study | 5 mg/kg BW | Intravenous (i.v.) | Single dose | Used to determine absolute bioavailability. | [10][11] |
II. Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Oral Administration of Erinacine A-Enriched Mycelium in a Mouse Model of Neurodegeneration
1. Objective: To assess the neuroprotective effects of orally administered Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) in a mouse model of age-related cognitive decline (e.g., SAMP8 mice).
2. Materials:
- SAMP8 mice (or other appropriate neurodegenerative model).
- Erinacine A-enriched H. erinaceus mycelium (EAHEM) powder. The concentration of Erinacine A in the mycelium should be predetermined.
- Vehicle (e.g., distilled water, sterile PBS).
- Oral gavage needles.
- Standard laboratory animal housing and care facilities.
3. Procedure:
- Animal Acclimation: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- Preparation of Dosing Solution:
- Calculate the required amount of EAHEM powder based on the desired dosage (e.g., 108, 215, 431 mg/kg/day) and the body weight of the animals[4].
- Suspend the calculated amount of EAHEM powder in the vehicle. Ensure a homogenous suspension, potentially using sonication or vortexing if necessary.
- Administration:
- Administer the EAHEM suspension to the mice via oral gavage once daily.
- The control group should receive an equivalent volume of the vehicle.
- Duration: Continue the daily administration for the specified study period (e.g., 13 weeks)[4].
- Monitoring: Monitor the animals daily for any signs of toxicity or changes in general health. Record body weight weekly.
- Outcome Assessment: At the end of the treatment period, perform behavioral tests (e.g., passive avoidance, active avoidance tests) to assess cognitive function[4]. Following behavioral testing, euthanize the animals and collect brain tissue for biochemical (e.g., iNOS, TBARS) and histological (e.g., amyloid plaque) analysis[4].
Protocol 2: Intraperitoneal Administration of Erinacine C in a Rat Model of Traumatic Brain Injury
1. Objective: To evaluate the therapeutic potential of intraperitoneally administered Erinacine C in a rat model of traumatic brain injury (TBI).
2. Materials:
- Adult male Wistar or Sprague-Dawley rats.
- Purified Erinacine C.
- Vehicle (e.g., sterile saline or PBS).
- Syringes and needles for intraperitoneal injection.
- TBI induction device (e.g., weight-drop device).
- Anesthetic and post-operative care supplies.
3. Procedure:
- Animal Acclimation and Pre-operative Care: Acclimate rats as described in Protocol 1.
- TBI Induction: Induce a mild to moderate TBI using a standardized method (e.g., controlled cortical impact or weight-drop). Sham-operated animals should undergo the same procedures without the impact.
- Preparation of Dosing Solution:
- Dissolve the purified Erinacine C in the chosen vehicle to achieve the target concentration for the desired dosage (e.g., 2 mg/kg)[9].
- Administration:
- Post-injury, administer the Erinacine C solution via intraperitoneal (i.p.) injection.
- The control TBI group should receive an equivalent volume of the vehicle.
- Frequency and Duration: Administer the treatment daily for a specified period post-injury (e.g., 6 days)[2][9].
- Monitoring: Closely monitor animals for post-operative recovery and any adverse reactions to the treatment.
- Outcome Assessment: At the conclusion of the treatment, assess motor function using tests like the beam walking test[2]. Subsequently, collect brain tissue for molecular analysis, such as Western blotting, to evaluate the expression of proteins in specific signaling pathways (e.g., Nrf2, SOD1)[2][9].
III. Signaling Pathways and Visualizations
Nrf2-Dependent Antioxidant Pathway
Several studies suggest that erinacines exert their neuroprotective effects by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[2][9]. Under conditions of oxidative stress, such as in neurodegenerative diseases or brain injury, Nrf2 is activated. It translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD1)[5]. Erinacine C, in particular, has been shown to enhance the activation of the Nrf2/SOD1 pathway following traumatic brain injury[2][9].
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of an erinacine compound in an animal model of a neurological disorder.
References
- 1. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways [mdpi.com]
- 10. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Erinacin B in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Erinacin B, a diterpenoid found in the mycelia of Hericium erinaceus, in various cell-based assays. The following sections offer guidance on solubilization, stock solution preparation, and application in assays measuring neurotrophic activity and related signaling pathways.
Data Presentation
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₆O₆ | [1] |
| Molecular Weight | 432.6 g/mol | [1][2] |
| Solubility | Acetonitrile: 0.1-1 mg/mL (Slightly Soluble) Methanol: 1-10 mg/mL (Sparingly Soluble) | [2] |
| Reported Effective Concentration | 1 mM for induction of Nerve Growth Factor (NGF) secretion in isolated mouse astroglial cells. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell-based assays. Due to its hydrophobic nature, an organic solvent is required for initial dissolution. Dimethyl sulfoxide (DMSO) is recommended as it is a common solvent for cell culture applications and is miscible with aqueous media at low concentrations.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 4.326 mg of this compound.
-
Dissolution in DMSO:
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration. For a 10 mM stock from 4.326 mg of this compound, add 1 mL of DMSO.
-
-
Complete Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, gentle warming in a 37°C water bath for a few minutes may aid in solubilization.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Nerve Growth Factor (NGF) Induction Assay in Astroglial Cells
This protocol outlines a cell-based assay to evaluate the potential of this compound to induce the synthesis and secretion of Nerve Growth Factor (NGF) in cultured astroglial cells.
Materials:
-
Primary astroglial cells or a suitable astrocyte cell line (e.g., 1321N1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., epinephrine)
-
Phosphate-Buffered Saline (PBS), sterile
-
NGF ELISA kit
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture astroglial cells in complete medium until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the density to a predetermined optimal seeding concentration (e.g., 5 x 10⁴ cells/well for a 24-well plate).
-
Seed the cells into the wells of a multi-well plate and incubate for 24 hours to allow for attachment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Prepare a positive control using a known NGF inducer at its effective concentration.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound, vehicle control, and positive control to the respective wells.
-
Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the clarified supernatant to fresh, sterile tubes. Samples can be stored at -80°C until analysis.
-
-
NGF Quantification:
-
Quantify the concentration of NGF in the collected supernatants using a commercially available NGF ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance using a microplate reader and calculate the NGF concentration based on the standard curve.
-
-
Data Analysis:
-
Normalize the NGF concentration to the cell number or total protein content if significant changes in cell viability are observed.
-
Compare the NGF levels in the this compound-treated groups to the vehicle control to determine the dose-dependent effect of this compound on NGF induction.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways activated by this compound leading to NGF synthesis.
Experimental Workflow Diagram
Caption: Workflow for assessing NGF induction by this compound in astroglial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of NGF production by tryptophan and its metabolites in cultured mouse astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erinacin B Extraction from Hericium erinaceus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Erinacin B from Hericium erinaceus.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Ethanol has been shown to be an effective solvent for this compound extraction. The optimal concentration can vary depending on the extraction method. For instance, in industrial alcohol reflux extraction, a 65% ethanol/water ratio has been identified as optimal.[1][2][3][4] For ultrasound-assisted extraction (UAE), an 80% ethanol concentration has been shown to yield a high content of phenolic compounds, which are often co-extracted with erinacines.[5][6] Some protocols also utilize 75% ethanol for initial extraction.[7] A 70% ethanol concentration was found to be optimal in another study comparing different concentrations.[8]
Q2: What is the optimal temperature for this compound extraction?
A2: The optimal temperature for this compound extraction is typically in the range of 50°C to 70°C. One study on reflux extraction found that while yields increased with temperature, they tended to decline after 70°C, suggesting potential degradation of the compound at higher temperatures.[1] The optimized reflux extraction temperature was determined to be 62°C.[2][3][4] For ultrasonic extraction, experiments have been conducted at 50°C.[7]
Q3: How long should the extraction process be?
A3: Extraction time is a critical parameter that can significantly impact yield. For reflux extraction, an optimal time of around 30 minutes has been reported, with longer durations potentially leading to decreased yields.[1][2][3][4] In the case of ultrasound-assisted extraction, an extraction time of 45 minutes has been identified as optimal.[5][6]
Q4: What is the recommended liquid-to-material ratio for extraction?
A4: A higher liquid-to-material ratio generally leads to a better extraction yield up to a certain point. For reflux extraction, a ratio of 30:1 or 32:1 (mL/g) has been found to be optimal.[1][2][3][4] For ultrasound-assisted extraction, a solvent-to-material ratio of 30 mL/g was used in optimized conditions.[5][6]
Q5: Can pre-treatment of the Hericium erinaceus mycelium improve extraction yield?
A5: Yes, pre-treatment can significantly enhance the extraction yield of erinacines. A combination of enzymatic hydrolysis (using cellulase) and acid hydrolysis (adjusting pH to 2) before solvent extraction has been shown to increase the yield from 2.4% to 3.2%.[1][3][4]
Q6: What are some common methods for purifying this compound from the crude extract?
A6: After initial extraction, purification is necessary to isolate this compound. Common techniques include silica gel column chromatography and high-speed countercurrent chromatography (HSCCC).[7] HSCCC, in particular, has been highlighted as an effective method for obtaining high-purity Erinacin A, a related compound.[7] Another method involves decolorization with activated carbon followed by extraction with ethyl acetate and subsequent crystallization.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield | Suboptimal extraction parameters. | Review and optimize key parameters such as solvent concentration, temperature, extraction time, and liquid-to-material ratio based on the provided data tables. For reflux extraction, optimal conditions are reported as a 65% ethanol/water ratio, 62°C, 30 minutes, and a 32:1 liquid/material ratio.[2][3][4] For UAE, 80% ethanol, 45 minutes, and a 30:1 ratio are suggested.[5][6] |
| Incomplete cell wall disruption. | Implement a pre-treatment step. Enzymatic hydrolysis with cellulase followed by acid hydrolysis can significantly improve extraction efficiency.[1][3][4] | |
| Degradation of this compound. | Avoid excessive temperatures (above 70°C) and prolonged extraction times, as these can lead to the degradation of the target compound.[1] | |
| Inconsistent Results | Variation in raw material. | Ensure the Hericium erinaceus mycelium powder is of a consistent quality and particle size. |
| Fluctuation in experimental conditions. | Maintain precise control over all extraction parameters, including temperature, time, and solvent concentration, throughout the experiment. | |
| Difficulty in Purifying this compound | Co-extraction of impurities. | Employ appropriate purification techniques. Silica gel column chromatography or high-speed countercurrent chromatography can be effective.[7] Consider a decolorization step with activated carbon before final purification.[9] |
Data Presentation
Table 1: Optimized Parameters for Industrial Alcohol Reflux Extraction
| Parameter | Optimal Value | Reference |
| Liquid/Material Ratio | 32 mL/g | [2][3][4] |
| Ethanol/Water Ratio | 65% | [2][3][4] |
| Extraction Temperature | 62°C | [2][3][4] |
| Extraction Time | 30 min | [2][3][4] |
| Resulting Yield | 3.28% | [2][3][4] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 80% | [5][6] |
| Extraction Time | 45 min | [5][6] |
| Solvent-to-Material Ratio | 30 mL/g | [5][6] |
Experimental Protocols
Protocol 1: Industrial Alcohol Reflux Extraction with Pre-treatment
-
Pre-treatment:
-
Weigh 10 g of dried Hericium erinaceus mycelium powder.
-
Add 100 mL of water and 0.1 g of cellulase.
-
Adjust the pH to 4.5 using hydrochloric acid.
-
Perform enzymatic hydrolysis for 90 minutes at 50°C.
-
Inactivate the enzyme by boiling for 10 minutes.
-
Adjust the pH to 2 with hydrochloric acid.[1]
-
-
Extraction:
-
Post-extraction:
-
Concentrate the filtrate using a rotary evaporator.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation:
-
Weigh the desired amount of dried Hericium erinaceus mycelium powder.
-
-
Extraction:
-
Post-extraction:
-
Centrifuge the extract at 8000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm microfilter.
-
Concentrate the extract by vacuum rotary evaporation at 50°C.[7]
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Unfortunately, the search results did not provide specific details about the signaling pathways affected by this compound that could be translated into a DOT diagram. Erinacines are known to stimulate Nerve Growth Factor (NGF) synthesis, but the precise intracellular signaling cascade is not detailed in the provided search snippets.[1] Further research into the molecular biology of this compound's effects would be required to create an accurate signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Extraction key Process for Erinacine from Hericium erinaceus | Atlantis Press [atlantis-press.com]
- 4. [PDF] Optimization of Extraction key Process for Erinacine from Hericium erinaceus | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]
Erinacin B In Vitro Bioactivity: Technical Support Center
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low or inconsistent bioactivity with Erinacin B in vitro. The advice is tailored for scientists in academic and drug development settings.
Section 1: Compound Solubility and Stability
This section addresses common issues related to the physical and chemical properties of this compound that can impact its availability in cell culture.
Q1: My this compound powder is not dissolving properly. What is the recommended solvent and procedure for preparing a stock solution?
A: Low aqueous solubility is a common challenge for complex organic molecules like erinacines. The primary issue leading to low bioactivity is often poor solubility or precipitation of the compound in your cell culture medium.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, cell culture-grade DMSO.
Procedure for Stock Solution Preparation:
-
Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortexing: Vortex the solution vigorously for several minutes.
-
Warming (Optional): If dissolution is slow, you may gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): Brief sonication can also help break up aggregates and facilitate dissolution.
-
Sterilization: Filter the final stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) to ensure sterility.
Data Summary: General Solvent Recommendations While specific quantitative solubility data for this compound is not widely published, the following table provides general guidance. Empirical testing is always recommended.
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary choice for stock solutions | High solubility; use at <0.5% final concentration in media to avoid cytotoxicity. |
| Ethanol (100%) | Alternative for stock solutions | May have higher cytotoxicity than DMSO for certain cell lines. |
| Cell Culture Media | Not recommended for initial dissolution | This compound has very low aqueous solubility and will likely not dissolve directly. |
| Water | Not recommended | Compound is practically insoluble in water[1]. |
Q2: How should I store my this compound stock solutions to ensure stability?
A: Proper storage is critical to prevent degradation and maintain the potency of your compound.
-
Short-Term Storage (1-2 weeks): Store the DMSO stock solution at 4°C, protected from light.
-
Long-Term Storage (>2 weeks): Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. One study noted that Erinacine A showed no degradation in plasma at 37°C for 4 hours, suggesting reasonable short-term stability in experimental conditions[2].
Q3: I've prepared my working solution in cell culture media, but I see precipitates. What's happening?
A: This indicates that this compound is precipitating out of the aqueous culture medium, a common issue when diluting a DMSO stock. The compound's concentration has exceeded its solubility limit in the final medium.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%. Higher concentrations can be toxic to cells and may also affect compound solubility.
-
Reduce Working Concentration: The most likely cause is that the target concentration of this compound is too high. Try working with a lower concentration range.
-
Use Serum: For some compounds, the presence of proteins like those in Fetal Bovine Serum (FBS) can help maintain solubility. Ensure your medium contains an appropriate serum concentration.
-
Pre-warm Media: Add the DMSO stock to pre-warmed (37°C) culture media and vortex immediately to aid dispersion. Never add the stock to cold media.
Section 2: Cell-Based Assay Optimization
Even with a properly prepared compound, the design of the biological assay is crucial for observing activity.
Q4: I'm not observing any neurotrophic effect. What are some common issues with my cell-based assay setup?
A: If your compound is soluble and stable, the issue may lie within the assay itself. Optimizing cell-based assays involves several critical factors[3].
Key Areas for Optimization:
-
Cell Health and Viability: Only use healthy, viable cells from a low passage number. Over-confluent or continuously passaged cells may respond poorly[4].
-
Cell Seeding Density: The optimal cell number is critical. Too few cells may not produce a detectable signal, while too many can lead to contact inhibition or nutrient depletion, masking the compound's effect[4][5].
-
Assay Duration: The incubation time with this compound may be too short or too long. For neurite outgrowth assays, incubation periods of 48-96 hours are common[6].
-
Positive Controls: Always include a robust positive control. For neurotrophic assays using PC12 cells, Nerve Growth Factor (NGF) is the standard positive control[6]. If the positive control is not working, the issue is with the assay system, not this compound.
-
Media and Supplements: Use fresh, correctly prepared media and supplements. Changes in media lots or supplement quality can alter cellular behavior[4].
Q5: What is a typical concentration range for testing this compound in vitro?
A: The optimal concentration will be cell-type and assay-dependent. Since specific data for this compound is limited, we can extrapolate from studies on the closely related and potent Erinacine A.
Recommended Starting Concentrations for Bioactivity Screening
| Concentration Range | Rationale | Relevant Assay Types |
| 0.1 - 1 µM | Initial screening range for potent compounds. | Neurite Outgrowth, Anti-inflammatory Assays[6][7]. |
| 1 - 10 µM | Mid-range; common for observing significant effects. | Neurite Outgrowth, Cytotoxicity, Signaling Studies[6]. |
| 10 - 50 µM | High-range; approach with caution due to potential off-target effects or cytotoxicity. | Dose-response curves, Mechanism of Action studies. |
Note: Always perform a dose-response experiment to determine the optimal concentration for your specific model system. Start with a broad range (e.g., 0.1 µM to 50 µM).
Section 3: Understanding the Mechanism of Action
Knowing the expected biological outcome and the underlying signaling pathways can help you design more effective experiments and choose appropriate readouts.
Q6: What are the known signaling pathways activated by erinacines, and how can I measure them?
A: Erinacines are best known for stimulating the synthesis of Nerve Growth Factor (NGF) and for their neuroprotective effects[8][9]. These effects are primarily mediated through the activation of neurotrophin receptor signaling cascades. Closely related erinacines (A and C) have been shown to act through several key pathways.
Key Signaling Pathways:
-
TrkA Receptor Signaling: Erinacines can potentiate NGF-induced signaling or act on astrocytes to produce neurotrophic factors that then activate the TrkA receptor on neuronal cells[6][10].
-
MAPK/ERK Pathway: This is a major downstream pathway of TrkA activation, crucial for promoting neurite outgrowth and neuronal differentiation[10][11]. You can measure the phosphorylation of ERK1/2 via Western blot or ELISA.
-
PI3K/Akt Pathway: This pathway is critical for cell survival and is also activated downstream of TrkA[10][12]. Measuring the phosphorylation of Akt is a common readout.
-
Anti-inflammatory Pathways: In models of neuroinflammation, erinacines have been shown to suppress inflammatory responses by inhibiting NF-κB and activating the Nrf2 antioxidant pathway[7][13].
Generalized Erinacine Signaling Pathway Diagram The following diagram illustrates the key pathways implicated in the neurotrophic and neuroprotective effects of erinacines.
Section 4: Experimental Protocols and Workflows
This section provides a logical troubleshooting workflow and a standard protocol for assessing neurotrophic activity.
Q7: Can you provide a standard protocol for a neurite outgrowth assay using PC12 cells?
A: The PC12 cell line is a widely used model for studying neuronal differentiation. When treated with NGF, these cells stop proliferating and extend neurites[6].
Experimental Protocol: PC12 Neurite Outgrowth Assay
-
Cell Seeding:
-
Coat a 24-well or 48-well plate with a suitable extracellular matrix (e.g., Collagen Type I or IV).
-
Seed PC12 cells at an optimized density (e.g., 1-2 x 10⁴ cells/well) in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Allow cells to attach for 24 hours.
-
-
Serum Starvation:
-
After 24 hours, gently replace the medium with a low-serum medium (e.g., 1% horse serum) to halt proliferation and sensitize the cells to neurotrophic factors.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the compound to the designated wells. Include the following controls:
-
Negative Control: Vehicle only (e.g., 0.1% DMSO).
-
Positive Control: Recombinant NGF (e.g., 50 ng/mL).
-
Test Condition: NGF (50 ng/mL) + varying concentrations of this compound to test for potentiation effects[6].
-
-
-
Incubation:
-
Incubate the plate for 48 to 96 hours at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Capture images of multiple fields per well using a phase-contrast microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ). Measure:
-
The percentage of neurite-bearing cells (a cell with at least one neurite longer than its cell body diameter).
-
The average length of the longest neurite per cell.
-
-
Q8: What is a logical workflow for troubleshooting low bioactivity?
A: A systematic approach is key to identifying the source of the problem. The following workflow diagram outlines a step-by-step troubleshooting process.
Q9: Can you visualize the experimental workflow for the neurite outgrowth protocol?
A: Certainly. The following diagram breaks down the protocol into sequential steps for clarity.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. biocompare.com [biocompare.com]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erinacin B Solubility for Experimental Success
Welcome to the technical support center for Erinacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization of this compound for various experimental applications. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. The recommended organic solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile. For related compounds like Erinacine C, ethanol has also been shown to be an effective solvent.
Q2: I observed precipitation when I added my this compound stock solution to my aqueous cell culture medium. What could be the cause?
A2: Precipitation upon dilution of a hydrophobic compound's stock solution into an aqueous medium is a common issue. The primary causes include:
-
High final concentration: The final concentration of this compound in your medium may exceed its aqueous solubility limit.
-
Solvent shock: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to "crash out" of solution.
-
Low temperature: Adding the stock solution to cold media can decrease the solubility of the compound.
-
High final solvent concentration: While DMSO is an excellent solvent for initial stock preparation, high final concentrations in your culture medium can be toxic to cells and can also lead to precipitation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced cell toxicity and to avoid precipitation of the compound, it is critical to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.
Q4: How should I store my this compound stock solution?
A4: Store your this compound stock solution in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is recommended to store the stock solution in small aliquots.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding stock solution to aqueous media. | Solvent Shock / Concentration | Add the this compound stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual dilution helps to prevent the compound from precipitating out of solution. |
| The solution becomes cloudy or hazy over time. | Exceeding Solubility Limit | The final concentration of this compound may be too high for the aqueous medium. Try lowering the final concentration of this compound in your experiment. |
| Precipitate is observed after a freeze-thaw cycle of the stock solution. | Reduced Solubility | Repeated freeze-thaw cycles can affect the stability and solubility of the compound. Prepare small, single-use aliquots of your stock solution to avoid this issue. |
| Precipitation occurs even with proper dilution techniques. | Inappropriate Solvent | While DMSO is generally effective, you could try preparing your stock solution in methanol or acetonitrile to see if this improves solubility upon dilution into your specific experimental medium. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common organic solvents.
| Solvent | Solubility | Source |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly Soluble) | [1][2] |
| Methanol | 1 - 10 mg/mL (Sparingly Soluble) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL (for the related Erinacine C) | [3] |
| Ethanol | ≥10 mg/mL (for the related Erinacine C) | [3] |
Experimental Protocol: Preparation of this compound Stock Solution and Working Solutions
This protocol provides a detailed methodology for preparing a concentrated stock solution of this compound and diluting it for use in cell culture experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or incubator (set to 37°C)
-
Sterile cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Calculate the required mass of this compound to prepare your desired volume and concentration of stock solution (Molecular Weight of this compound: 432.6 g/mol ). b. Weigh the this compound powder and transfer it to a sterile vial. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution. e. Visually inspect the solution to ensure there are no visible particles.
-
Prepare Intermediate Dilutions (Optional): a. If your final working concentrations are very low, it may be beneficial to perform serial dilutions of your high-concentration stock solution in DMSO. This can help to ensure accuracy.
-
Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm your sterile cell culture medium to 37°C. b. While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. c. Ensure that the final concentration of DMSO in the medium is at or below 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock solution to 1 mL of medium. d. Always prepare a vehicle control with the same final concentration of DMSO in the medium without this compound.
-
Storage: a. Store the high-concentration stock solution in single-use aliquots at -20°C or -80°C. b. Prepare fresh working solutions for each experiment.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
Signaling Pathway Activated by Erinacins
Caption: BDNF/TrkB/PI3K/Akt/GSK-3β signaling pathway.[4]
Inhibitory Signaling Pathway of Erinacins
Caption: Inhibition of the NF-κB neuroinflammatory pathway.[5]
References
Technical Support Center: Quantifying Erinacin B
Welcome to the technical support center for the quantification of Erinacin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reliable quantification of this compound.
Section 1: Sample Preparation and Extraction
Proper sample preparation and extraction are critical first steps for accurate quantification. Errors or inefficiencies at this stage can lead to significant variability in final results.
FAQ 1.1: Why is my this compound extraction yield consistently low?
Low extraction yield is a frequent issue that can stem from several factors, including the choice of solvent, extraction time, and the physical state of the mycelia. This compound is typically extracted from the mycelia of Hericium erinaceus, not the fruiting body.
Troubleshooting Steps:
-
Verify Starting Material: Ensure you are using lyophilized (freeze-dried) and powdered mycelia. This increases the surface area for solvent interaction.
-
Optimize Solvent Choice: The polarity of the extraction solvent is crucial. Ethanol and methanol are commonly used. Based on available literature, higher concentrations of ethanol are often effective.
-
Extraction Method and Duration: Ultrasonic-assisted extraction can improve efficiency. Ensure sufficient extraction time for the solvent to penetrate the sample matrix. A duration of at least one hour with ultrasonic shaking is a good starting point.[1]
Table 1: Comparison of Common Extraction Solvents for Erinacins
| Solvent System | Typical Method | Reported Efficiency/Yield | Reference |
| 95% Ethanol | Ultrasonic Shaking (1 hr) | Effective for erinacine A extraction.[1] | [1] |
| 75% Ethanol | Ultrasonication (1 hr at 50°C, twice) | Used for crude extract preparation.[2] | [2] |
| 70% Ethanol | Maceration (1-24 hr) | Determined to be optimal in a study comparing various ethanol concentrations.[3] | [3] |
| Methanol | Ultrasonic Bath (1 hr) | Used for sample preparation for semi-preparative HPLC.[1] | [1] |
Note: Yields can vary significantly based on the specific strain of Hericium erinaceus, cultivation conditions, and exact protocol used.[2][4]
FAQ 1.2: I'm observing significant matrix effects in my LC-MS analysis. How can I reduce them?
Matrix effects, which can manifest as ion suppression or enhancement, are a major challenge in LC-MS-based quantification, especially with complex biological samples.[5][6][7][8] These effects can compromise accuracy, precision, and sensitivity.[7][8]
Troubleshooting Steps:
-
Improve Sample Cleanup: The goal is to remove interfering compounds from the sample extract before injection.
-
Liquid-Liquid Extraction (LLE): After an initial ethanol extraction, an LLE with a solvent like ethyl acetate can help partition this compound away from more polar interfering compounds.[1][9]
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than LLE and can be highly effective at removing matrix components.
-
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.[10] However, this is only feasible if the method's sensitivity is sufficient.[10]
-
Optimize Chromatography: Ensure baseline separation of this compound from co-eluting matrix components. Modifying the gradient, mobile phase, or using a different column chemistry can achieve this.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract (e.g., from a control sample known not to contain this compound) to compensate for matrix effects.[5]
Section 2: Chromatographic Analysis (HPLC/LC-MS)
The chromatographic step is where separation and detection occur. Issues here often relate to peak shape, retention time, and sensitivity.
FAQ 2.1: My chromatogram shows poor peak shape (tailing, fronting, or splitting). What's the cause?
Poor peak shape compromises resolution and the accuracy of peak integration, leading to unreliable quantification.[11]
Troubleshooting Flowchart:
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Dosage for Erinacin B In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Erinacin B in in vivo experimental settings. Given the limited direct research on this compound, this guide also incorporates data from studies on the closely related and more extensively researched Erinacin A, offering a comparative framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in an in vivo study?
A1: Currently, there are no established in vivo dosage guidelines specifically for this compound in the scientific literature. This compound is primarily identified as a metabolite of Erinacin A.[1][2][3] Therefore, researchers should consider conducting preliminary dose-finding and toxicity studies.
As a starting point for experimental design, it may be informative to review the dosages used for other erinacines, such as Erinacin A. However, it is crucial to note that the pharmacokinetics and potency of this compound may differ significantly.
Q2: What is the known biological activity of this compound?
A2: The primary known biological activity of this compound is its potent stimulation of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] NGF is essential for the growth, maintenance, and survival of neurons.[1] This suggests that this compound has potential neurotrophic and neuroprotective properties.[1][4][5]
Q3: How is this compound administered in vivo?
A3: Due to the lack of direct in vivo studies on this compound, there are no established administration protocols. For the related compound, Erinacin A, oral gavage is a common route of administration in animal models.[6][7] When planning experiments with this compound, researchers will need to determine the optimal route of administration (e.g., oral, intraperitoneal) based on their experimental goals and the physicochemical properties of their this compound formulation.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Direct pharmacokinetic studies on this compound are not extensively available.[1] It has been identified as a metabolite of Erinacin A, with its concentration in plasma increasing as Erinacin A is metabolized.[2][3] One study in a pig model found this compound in plasma after intravenous administration of Erinacin A, but it was not detected in the cerebrospinal fluid or brain tissue, suggesting further investigation is needed to understand its distribution.[2]
Q5: Are there any known toxicity data for this compound?
A5: There is no specific toxicity data available for this compound. However, studies on Erinacine A-enriched Hericium erinaceus mycelia have shown a high tolerance in animal models. For instance, a 28-day oral feeding study in rats with an Erinacine A-enriched mycelium showed a no-observed-adverse-effect level (NOAEL) of greater than 3 g/kg body weight/day.[7] Another study indicated that the acute oral LD50 of Erinacine A-enriched mycelia is higher than 5 g/kg in rats.[7] While this provides some context, the toxicity profile of isolated this compound may be different and requires dedicated investigation.
Troubleshooting Guide
Issue: Difficulty in determining an effective and non-toxic dose of this compound.
Solution:
-
Literature Review on Analogs: In the absence of direct data for this compound, researchers should thoroughly review in vivo studies on other erinacines like Erinacin A, C, and S.[4][8][9][10][11] This can provide a range of dosages that have been shown to be effective for related compounds.
-
Preliminary Dose-Ranging Study: It is highly recommended to conduct a pilot study with a wide range of this compound doses. This should involve a small number of animals and include assessments for both efficacy (e.g., behavioral tests, biomarker analysis) and toxicity (e.g., monitoring body weight, food and water intake, clinical signs of distress).
-
Start with a Low Dose: Based on the data from related compounds, begin with a conservative, low dose and incrementally increase it in subsequent experimental groups.
Issue: Uncertainty about the expected biological effects and relevant biomarkers.
Solution:
-
Focus on Known Activity: The most documented in vitro effect of this compound is the stimulation of NGF synthesis.[1] Therefore, measuring NGF levels in brain tissue or relevant cell populations would be a primary biomarker of target engagement.
-
Explore Pathways of Related Compounds: Erinacines A and C have been shown to modulate signaling pathways related to neuroprotection and anti-inflammation, such as Nrf2, NF-κB, and BDNF/PI3K/Akt/GSK-3β.[4][11][12][13] Investigating these pathways in response to this compound administration could reveal its mechanisms of action.
-
Behavioral and Histological Analysis: Depending on the disease model, a battery of behavioral tests to assess cognitive function, motor skills, or anxiety-like behavior should be employed.[14] Post-mortem histological analysis of relevant brain regions can provide evidence of neuroprotection or neurogenesis.
Data Presentation: In Vivo Dosages of Related Erinacines
The following tables summarize in vivo dosage information for Erinacin A and Erinacin C, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Studies of Erinacin A
| Animal Model | Administration Route | Dosage | Duration | Key Findings |
| Sprague-Dawley Rats | Oral | 50 mg/kg (as part of a 2.381 g/kg H. erinaceus mycelia extract) | Single dose | Absolute bioavailability of 24.39%; detected in the brain.[6] |
| DLD-1 Xenograft Mice | Intraperitoneal | 1, 2, and 5 mg/kg | Daily for 5 days | Inhibited tumor volume.[15] |
| SAM Rats with Transient Stroke | Intraperitoneal | 1, 5, and 10 mg/kg | Single dose | Inhibited neuronal cell death and suppressed inflammatory cytokines.[15] |
| Mice with Restraint Stress | Oral | 100, 200, and 400 mg/kg (of H. erinaceus extract) | 4 weeks | Produced antidepressant-like effects.[11] |
Table 2: In Vivo Study of Erinacin C
| Animal Model | Administration Route | Dosage | Duration | Key Findings |
| Rats with Mild Traumatic Brain Injury | Intraperitoneal | 10.85 mg/kg | Not specified | Mitigated motor deficits and attenuated microglial inflammation.[10] |
Experimental Protocols
General Protocol for Oral Administration of an Erinacine Compound in Rodents (Adapted from Erinacin A studies)
-
Preparation of Dosing Solution:
-
Accurately weigh the erinacine compound.
-
Select a suitable vehicle for solubilization or suspension (e.g., 10% DMSO). The vehicle should be tested for any effects on its own.
-
Prepare the dosing solution to the desired concentration, ensuring homogeneity.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.
-
Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
Administer the solution via oral gavage using a suitable gauge gavage needle. The volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
-
-
Monitoring and Sample Collection:
-
Monitor animals regularly for any signs of toxicity.
-
At the end of the study, collect blood and tissues as required for pharmacokinetic and pharmacodynamic analyses.
-
For brain tissue analysis, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological studies, or rapidly dissect and freeze the brain on dry ice for biochemical assays.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo studies of this compound.
Caption: Putative signaling pathways modulated by erinacines leading to neuroprotection.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 9. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]
- 14. Benefits of Erinacines from Different Cultivate Formulas on Cognitive Deficits and Anxiety-Like Behaviour in Mice with Trimethyltin-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Erinacin B Experimental Protocols & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Erinacin B in experimental settings. It addresses common inconsistencies in results through detailed troubleshooting guides and frequently asked questions (FAQs), ensuring greater reproducibility and accuracy in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus.[1][2] Its primary reported biological activity is the potent stimulation of Nerve Growth Factor (NGF) synthesis in astroglial cells, suggesting it has significant neurotrophic potential.[1][2] While less studied than its isomers Erinacin A and C, it is a key compound of interest for research into neurodegenerative conditions.[2]
Q2: I am seeing high variability in my cell viability assays (e.g., MTT, XTT) with this compound. What could be the cause?
A2: Diterpenoid compounds like this compound can directly interfere with tetrazolium-based viability assays. The compound may directly reduce the MTT reagent or absorb light at the detection wavelength, leading to false-positive results. It is crucial to run a cell-free control, where this compound is added to the medium with the assay reagents but without cells. A significant absorbance reading in this control indicates direct interference.
Q3: My this compound is precipitating out of solution after dilution in my cell culture medium. How can I solve this?
A3: this compound has limited solubility in aqueous solutions.[1] The most common cause of precipitation is improper dilution from a high-concentration stock. Always prepare a high-concentration stock solution in 100% sterile-filtered DMSO. When preparing your final working concentrations, dilute the DMSO stock directly into pre-warmed cell culture medium with vigorous mixing (e.g., vortexing or rapid pipetting). The final concentration of DMSO in the culture should be kept low, typically below 0.5%, and a vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Q4: What is a typical effective concentration range for this compound in in vitro studies?
A4: The effective concentration can vary significantly depending on the cell type and assay. For NGF stimulation in mouse astroglial cells, a concentration of 1 mM has been shown to be effective.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Are there known differences in the signaling pathways activated by this compound compared to other erinacines?
A5: Yes, different erinacines can have distinct molecular targets. For example, Erinacin A has been shown to modulate pathways involving JNK/p300/p50 and FAK/AKT/p70S6K.[3] Erinacine C is known to inhibit NF-κB and activate the Nrf2/HO-1 antioxidant pathway.[4][5] While specific pathways for this compound are less defined, compounds from Hericium erinaceus are generally associated with the activation of pro-survival pathways like the BDNF/TrkB/PI3K/Akt/GSK-3β cascade.[2][6] It is crucial not to assume identical mechanisms of action between erinacine isomers.
Troubleshooting Guides
Issue 1: Inconsistent Results in Neuroprotection Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Reduced variability between experimental repeats. |
| Inconsistent Cell Health | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Standardize seeding density and passage number. | More consistent baseline and response to neurotoxic insults. |
| Sub-optimal Concentration | Perform a detailed dose-response curve (e.g., from 100 nM to 100 µM) to identify the optimal protective concentration of this compound for your specific cell type and insult. | Identification of a clear therapeutic window with maximal protection and minimal cytotoxicity. |
| DMSO Cytotoxicity | Run a vehicle control with the highest concentration of DMSO used in your experiment. If toxicity is observed, lower the final DMSO concentration by adjusting your dilution scheme. | No significant cell death or morphological changes in the vehicle control group compared to untreated cells. |
Issue 2: Low or No Activity in Anti-Inflammatory Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Inflammatory Response | Titrate the concentration of the inflammatory stimulus (e.g., Lipopolysaccharide, LPS) to ensure a robust but not overwhelming inflammatory response (e.g., significant NO, TNF-α production). | A clear and reproducible increase in inflammatory markers in the LPS-only control group. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. Test various pre-incubation periods (e.g., 1, 6, 12, 24 hours). | Determination of the optimal window for this compound to exert its anti-inflammatory effects. |
| Assay Interference | Check for interference with the specific assay being used (e.g., Griess assay for nitric oxide). Run a control with this compound and the assay reagents in cell-free medium. | Absence of a signal in the cell-free control, confirming that the observed effects are cell-mediated. |
| Cell Line Specificity | The anti-inflammatory effects of erinacines can be cell-type specific. For instance, Erinacin A was shown to inhibit TNF-α in astrocytes but not in microglia.[7] Consider testing in different relevant cell lines (e.g., BV-2 microglia, RAW 264.7 macrophages). | Identification of a responsive cell model for studying the anti-inflammatory properties of this compound. |
Quantitative Data Summary
| Assay | Compound | Cell Line | Concentration | Result | Reference |
| NGF Synthesis Stimulation | This compound | Mouse Astroglial Cells | 1.0 mM | 129.7 ± 6.5 pg/ml NGF secreted | [1] |
| NGF Synthesis Stimulation | Erinacin A | Mouse Astroglial Cells | 1.0 mM | 250.1 ± 36.2 pg/ml NGF secreted | |
| NGF Synthesis Stimulation | Erinacin C | Mouse Astroglial Cells | 1.0 mM | 299.1 ± 59.6 pg/ml NGF secreted | |
| Anti-inflammatory (NO reduction) | Erinacin C | BV-2 Microglia | 0.1 - 2.5 µM | Dose-dependent reduction of LPS-induced NO | [4] |
| Cytotoxicity | Erinacin A | DLD-1 Colon Cancer Cells | 30 µM | ~53% loss in cell viability after 24h | [8] |
| Cytotoxicity | Erinacin A | HCT-116 Colon Cancer Cells | 30 µM | ~60% loss in cell viability after 24h | [8] |
Experimental Protocols
Protocol 1: NGF Synthesis Stimulation Assay
-
Cell Seeding: Plate primary mouse astroglial cells or a suitable astrocytoma cell line (e.g., 1321N1) in 24-well plates at a density of 5 x 10⁴ cells/well and culture for 24-48 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO and then dilute into pre-warmed culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤0.5%.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the culture supernatant and centrifuge to remove any cellular debris.
-
NGF Quantification: Measure the concentration of NGF in the supernatant using a commercially available NGF ELISA kit, following the manufacturer’s instructions.
Protocol 2: Anti-Inflammatory Activity in BV-2 Microglial Cells
-
Cell Seeding: Plate BV-2 microglial cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 200-500 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Collect the supernatant and measure NO levels using the Griess reagent assay.
-
Cytokine Levels (TNF-α, IL-6): Measure cytokine concentrations in the supernatant using specific ELISA kits.
-
Protein Expression: Lyse the cells to prepare protein extracts. Analyze the expression of key inflammatory proteins (e.g., iNOS, COX-2, p-NF-κB) via Western Blot.
-
Visualizations
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Erinacin B Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Erinacin B from Hericium erinaceus.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound isolates?
Impurities in this compound preparations typically originate from several sources:
-
Structurally-Related Erinacines: The mycelia of Hericium erinaceus produce a variety of structurally similar cyathane diterpenoids, such as Erinacine A, Erinacine P, and other analogues.[1] These compounds share a common core structure, leading to similar chromatographic behavior and making separation challenging.
-
Isomers: Structural isomers of this compound can be present, which have identical mass but differ in their spatial arrangement, further complicating purification.[1]
-
Biosynthetic Precursors and Intermediates: Incomplete biosynthetic processes can result in the co-extraction of precursors to this compound. Notably, Erinacine P can be chemically converted into Erinacine B, and subsequently to Erinacine A, suggesting a potential for these related compounds to be present in extracts.[2]
-
Degradation Products: this compound may degrade if exposed to harsh pH, temperature, or light conditions during extraction and purification.
-
Extraction Residues: Components from the fermentation medium, solvents, and reagents used during the extraction process can be carried over into the final isolate.
Q2: My HPLC-UV analysis indicates a high purity (>95%), but subsequent bioassays show inconsistent results. What could be the issue?
This is a common issue that often points to the overestimation of purity by UV-based detection alone. Many structurally similar impurities and isomers of this compound may lack a significant chromophore and, therefore, do not register strongly on a UV detector. This can lead to a falsely high purity reading.
To obtain a more accurate assessment of purity, it is crucial to use complementary analytical techniques such as:
-
High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD): This technique provides a more universal response for non-volatile analytes, independent of their optical properties.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This allows for the detection of impurities based on their mass-to-charge ratio, providing a more comprehensive profile of the isolate.
Q3: What is the most effective chromatographic strategy for separating this compound from other closely related erinacines?
A two-dimensional (2D) chromatographic approach is highly effective for resolving complex mixtures of structurally similar compounds like erinacines.[1] This strategy utilizes the orthogonality of two different chromatographic modes to achieve superior separation. A common and successful combination is:
-
First Dimension (Normal-Phase Chromatography): This step provides an initial fractionation of the crude extract, separating compounds based on their polarity.
-
Second Dimension (Reversed-Phase Chromatography): The fractions enriched with this compound from the first dimension are then further purified using a reversed-phase column, which separates compounds based on their hydrophobicity.[1]
This 2D approach significantly enhances the resolution of this compound from its isomers and analogues.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient Extraction: The choice of extraction solvent and method may not be optimal. | Optimize the extraction solvent. Aqueous ethanol (e.g., 70-75%) is often effective for erinacines.[4] Consider using ultrasound-assisted extraction to improve efficiency. |
| Degradation during Processing: this compound may be sensitive to high temperatures. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., <50°C). | |
| Poor Resolution of this compound from Contaminants (e.g., Erinacine A) | Suboptimal HPLC Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for separating closely related compounds. | Optimize the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small percentage of formic acid (e.g., 0.1%) can improve peak shape.[5] Adjust the Gradient: Employ a shallower gradient during the elution of this compound to increase the separation time between closely eluting peaks. Column Selection: Ensure you are using a high-resolution C18 column. |
| Co-elution of Isomers: Isomers of this compound may be co-eluting with the main peak. | Employ a two-dimensional chromatographic approach (Normal-Phase followed by Reversed-Phase) for enhanced separation.[1] High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be effective in separating high-purity erinacines.[2][4] | |
| Broad or Tailing HPLC Peaks | Column Overload: Injecting too much sample onto the column can lead to poor peak shape. | Reduce the sample concentration or injection volume. |
| Secondary Interactions with the Stationary Phase: The analyte may be interacting with active sites on the silica backbone of the column. | Add a competing agent to the mobile phase, such as a small amount of a weak acid (e.g., 0.1% formic acid or trifluoroacetic acid), to improve peak symmetry. | |
| Column Degradation: The column may be nearing the end of its lifespan. | Replace the column with a new one of the same type. | |
| Presence of Unexpected Peaks in the Chromatogram | Sample Contamination: Contamination may have been introduced from solvents, vials, or handling. | Use high-purity solvents and meticulously clean all equipment. Run a blank injection to check for system contamination. |
| Metabolic Conversion: Erinacine A has been identified as a metabolite of this compound.[6] It is possible that some conversion is occurring during processing or storage. | Minimize processing times and store isolates at low temperatures (-20°C or below) to reduce the potential for enzymatic or chemical conversion. |
Data Presentation
Table 1: Comparison of Purification Methods for Erinacines
| Method | Starting Material | Compound | Purity Achieved | Yield | Reference |
| 2D Chromatography (NP/RP) | 130 g H. erinaceus biomass | Erinacine A | 97.4% | 19.4 mg | [3] |
| HSCCC | H. erinaceus mycelia extract | Erinacine A | >95% | Not specified | [2][4] |
| HSCCC | H. erinaceus mycelia extract | Erinacine A | ≥98% | High yield reported | [4] |
| Column Chromatography | H. erinaceus mycelia | Erinacine A | 99% | Not specified | [6] |
Note: While much of the detailed quantitative data is for Erinacine A, the methods and achievable purity levels are highly relevant for the purification of this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Two-Dimensional Chromatographic Purification of Erinacines
This protocol is adapted from a successful method for isolating high-purity Erinacine A and is suitable for the purification of this compound.[1]
1. Extraction: a. Grind lyophilized H. erinaceus mycelia into a fine powder. b. Extract the powder with 75% ethanol (w/v: 1/20) using ultrasonication for 1 hour at 50°C. Repeat the extraction twice. c. Centrifuge the extract at 8000 x g for 10 minutes. d. Filter the supernatant through a 0.45 µm microfilter. e. Concentrate the filtrate by vacuum rotary evaporation at 50°C.
2. First Dimension: Normal-Phase (NP) Flash Chromatography: a. Dissolve the dried extract in a minimal amount of the initial mobile phase. b. Load the sample onto a silica gel flash chromatography column. c. Elute with a gradient of n-hexane and ethyl acetate. d. Collect fractions and monitor by TLC or HPLC to identify those containing this compound. e. Pool the this compound-rich fractions and evaporate the solvent.
3. Second Dimension: Semi-Preparative Reversed-Phase (RP) HPLC: a. Dissolve the residue from the NP chromatography step in the RP-HPLC mobile phase. b. Purify the sample on a C18 semi-preparative column. c. Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) as the mobile phase. d. Collect the peak corresponding to this compound. e. Evaporate the solvent to obtain the purified this compound.
Protocol 2: Purity Assessment by HPLC-CAD
This protocol describes the use of HPLC-CAD for an accurate purity determination of the final this compound isolate.[3]
-
System: HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: High-resolution C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized to separate erinacine analogues (e.g., 30-60% B over 15 minutes, followed by a steeper wash gradient).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
CAD Settings: Temperature set to 45°C, power function of 1.0.
-
Quantification: Use the peak area normalization method to determine the chromatographic purity.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for the two-dimensional chromatographic purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity Isolates
Caption: Troubleshooting workflow for addressing low purity issues in this compound isolates.
Diagram 3: Simplified Neurotrophic Signaling Pathway of Erinacines
Caption: Proposed neurotrophic signaling cascade activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Detection Limits for Erinacin B in Biological Samples
Welcome to the technical support center for the bioanalysis of Erinacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the quantitative analysis of this compound in biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure it in biological samples?
This compound is a cyathane diterpenoid found in the mycelia of the mushroom Hericium erinaceus. It is of significant interest to the scientific community because it, along with other erinacines, is a potent stimulator of Nerve Growth Factor (NGF) synthesis.[1] NGF is crucial for the growth, maintenance, and survival of neurons. Therefore, accurately quantifying this compound in biological samples is vital for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanisms of action in neurodegenerative disease models. One study identified this compound as a metabolite of Erinacine A, suggesting that its formation might be a key step in the therapeutic effects observed after administration of Erinacine A.[2][3]
Q2: What are the main challenges in quantifying this compound in biological samples?
The primary challenges in the bioanalysis of this compound include:
-
Low Concentrations: this compound is often present at very low concentrations in biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue, making it difficult to detect.
-
Matrix Effects: Biological samples are complex mixtures containing numerous endogenous components such as phospholipids, salts, and proteins.[4] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[4][5][6] This can significantly impact the accuracy and precision of the quantification.[6][7]
-
Sample Preparation: Efficient extraction of this compound from the biological matrix is crucial for accurate quantification. Poor recovery during sample preparation can lead to an underestimation of its concentration.
-
Lack of Commercially Available Standards: The limited availability of certified reference standards for this compound can pose a challenge for developing and validating quantitative assays.
Q3: What analytical technique is most suitable for the quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in biological samples.[5][8] This technique offers high sensitivity and selectivity, which are essential for detecting and quantifying the low concentrations of this compound typically found in biological matrices. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Q4: How can I improve the sensitivity of my LC-MS/MS method to overcome low detection limits?
To enhance the sensitivity of your assay, consider the following:
-
Optimize Sample Preparation: Focus on maximizing the extraction recovery of this compound while minimizing the co-extraction of interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation.
-
Chromatographic Separation: Optimize the HPLC/UHPLC separation to ensure that this compound is well-resolved from matrix components that may cause ion suppression. Experiment with different column chemistries (e.g., C18, HILIC) and mobile phase compositions.
-
Mass Spectrometry Parameters: Fine-tune the mass spectrometer settings, including ionization source parameters (e.g., spray voltage, gas temperatures) and collision energy, to maximize the signal intensity for this compound.
-
Injection Volume: Increasing the injection volume can lead to a stronger signal, but be mindful of potential peak broadening and matrix effects.
Q5: What is the expected Lower Limit of Quantification (LLOQ) for this compound?
While specific validated methods for this compound are not widely published, methods for the structurally similar compound, Erinacine A, have achieved LLOQs in the low ng/mL range in plasma. For instance, a validated LC-MS/MS method for Erinacine A reported a linear range of 5 to 500 ng/mL. It is reasonable to expect that a well-optimized method for this compound could achieve a similar or even lower LLOQ. Another study on a different compound using a sensitive LC-MS/MS method reported an LLOQ of 1 ng/mL in mouse plasma.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | 1. Poor Extraction Recovery: The sample preparation method is not efficiently extracting this compound from the matrix. 2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source. 3. Analyte Degradation: this compound may be unstable under the storage or experimental conditions. 4. Instrument Sensitivity: The mass spectrometer may not be sensitive enough for the low concentrations present. | 1. Optimize Extraction: Evaluate different extraction techniques (e.g., liquid-liquid extraction with various solvents, solid-phase extraction with different sorbents). Assess recovery at each step. 2. Improve Chromatography: Modify the gradient, mobile phase, or column to separate this compound from the suppression zone. Dilute the sample to reduce the concentration of interfering components. 3. Assess Stability: Perform freeze-thaw, short-term, and long-term stability tests of this compound in the biological matrix.[9][10] 4. Enhance MS Response: Optimize MS parameters (e.g., source temperature, gas flows, collision energy). |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Matrix Effects: Variability in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement. 3. Instrument Instability: Fluctuations in the LC or MS performance. | 1. Automate/Standardize Extraction: Use automated liquid handlers if available. Ensure consistent timing and technique for manual steps. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects. If a SIL-IS is not available, use a structural analog. 3. Perform System Suitability Tests: Inject a standard solution at the beginning of each run to verify instrument performance. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample or analyte. 2. Secondary Interactions: Interactions between this compound and active sites on the column. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. 4. Column Degradation: The column performance has deteriorated. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Modify Mobile Phase: Add a small amount of an acid (e.g., formic acid) or a base to the mobile phase to improve peak shape. 3. Optimize Mobile Phase: Adjust the pH and organic solvent composition. 4. Use a New Column: Replace the column if it is old or has been subjected to harsh conditions. |
| Carryover | 1. Adsorption of this compound: The analyte may be adsorbing to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler wash procedure is not effectively removing residual analyte. | 1. Use a Stronger Wash Solvent: Employ a wash solvent that is stronger than the mobile phase to effectively clean the injection system. 2. Optimize Wash Procedure: Increase the volume and number of wash cycles. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup, suitable for initial method development.
-
To 100 µL of biological sample (e.g., plasma, CSF) in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.[3] If using an internal standard (IS), add it to the acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Method (General)
This protocol is based on typical methods for similar compounds and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer to find the precursor ion and the most abundant and stable product ions.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.
-
Visualizations
Experimental Workflow
A typical workflow for the bioanalysis of this compound.
Nerve Growth Factor (NGF) Signaling Pathway
This compound is known to stimulate the synthesis of Nerve Growth Factor (NGF). NGF then binds to its receptors on the surface of neurons to activate downstream signaling cascades that promote neuronal survival, growth, and differentiation.
Simplified NGF signaling pathways promoting neuronal health.
References
- 1. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 10. bevital.no [bevital.no]
Strategies to increase the stability of Erinacin B in solution
This guide provides researchers, scientists, and drug development professionals with technical support for handling Erinacin B in solution. Below are troubleshooting guides and frequently asked questions to address common stability issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound solutions.
Q1: My this compound solution is rapidly losing potency. What are the primary factors I should investigate?
A1: Rapid degradation of this compound in solution is often linked to several key environmental and chemical factors. Based on the chemical structure of this compound, a cyathane diterpenoid with aldehyde and hydroxyl functional groups, the most probable causes for instability are oxidation, pH-mediated hydrolysis, and photodegradation.
To troubleshoot this issue, consider the following factors in order of priority:
-
Oxidation: The aldehyde group is particularly susceptible to oxidation. Ensure your solvent was degassed and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.
-
pH of the Solution: The stability of compounds with hydroxyl and ether linkages can be highly pH-dependent. Unbuffered solutions, especially in water, can have a pH that promotes hydrolysis. Measure the pH of your solution and adjust it to a suitable range, typically between pH 5 and 7 for similar natural products.
-
Light Exposure: Diterpenoids and other complex natural products can be sensitive to light, especially UV radiation, which can catalyze degradation.[1] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation. Store your stock solutions and working solutions at the recommended low temperatures (e.g., -20°C or -80°C for long-term storage).
The following workflow can help you systematically identify the cause of instability.
References
Validation & Comparative
Erinacine B vs. Hericenones: A Comparative Analysis of their Nerve Growth Factor-Stimulating Properties
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents capable of mitigating neurodegenerative diseases has led to a burgeoning interest in natural compounds that can stimulate the synthesis of Nerve Growth Factor (NGF). Among the most promising candidates are erinacines and hericenones, two distinct classes of molecules isolated from the medicinal mushroom Hericium erinaceus. This guide provides an objective comparison of the NGF-stimulating effects of erinacine B and hericenones, supported by experimental data, to aid researchers in their exploration of novel neurotrophic therapies.
Quantitative Comparison of NGF-Stimulating Activity
In vitro studies have demonstrated that both erinacines and hericenones can induce the secretion of NGF from glial cells, which play a crucial role in supporting neuronal health. The following table summarizes the quantitative data from key experiments on the NGF-stimulating effects of erinacine B and various hericenones in cultured mouse astroglial cells.
| Compound | Concentration | NGF Secreted (pg/mL) | Source |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 | [1] |
| Hericenone C | 33 µg/mL | 23.5 ± 1.0 | [1] |
| Hericenone D | 33 µg/mL | 10.8 ± 0.8 | [1] |
| Hericenone E | 33 µg/mL | 13.9 ± 2.1 | [1] |
| Hericenone H | 33 µg/mL | 45.1 ± 1.1 | [1] |
| Epinephrine (Positive Control) | Not Specified | 69.2 ± 17.2 | [1] |
Note: The data for erinacines and hericenones were obtained from studies that may have had variations in experimental conditions.
From the available data, erinacines, including erinacine B, appear to be more potent stimulators of NGF synthesis in mouse astroglial cells compared to hericenones when assessed at the tested concentrations[1][2]. It is important to note that the concentrations used for testing erinacines (in mM) and hericenones (in µg/mL) are different, which should be taken into account when directly comparing their potency.
Signaling Pathways in NGF Synthesis
The molecular mechanisms by which erinacines and hericenones stimulate NGF synthesis are a critical area of investigation. While the pathways for all compounds are not fully elucidated, current research points to distinct signaling cascades.
Hericenones: Hericenones C, D, E, and H have been shown to stimulate NGF synthesis and gene expression through the activation of the Protein Kinase A (PKA) signaling pathway [3]. The activation of this pathway is dependent on the structure of the hericenone, with variations in the fatty acid chain influencing their activity[3].
Figure 1: Proposed PKA signaling pathway for hericenone-induced NGF synthesis.
Erinacine B: The precise signaling pathway by which erinacine B stimulates NGF synthesis is not yet fully understood and remains an active area of research[1][2]. However, studies on extracts of Hericium erinaceus containing erinacines suggest the involvement of the c-Jun N-terminal kinase (JNK) pathway in promoting NGF gene expression[4]. It is plausible that erinacine B contributes to the activation of this pathway.
References
Validating Erinacin B's Neuronal Targets: A Comparative Analysis of Neurotrophic Mechanisms
For Immediate Release
This guide provides a comparative analysis of Erinacin B and its related compounds, focusing on the validation of their specific targets in neurons. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents detailed methodologies, and offers a critical comparison with alternative neurotrophic agents. While this compound is primarily recognized for its indirect neurotrophic effects through the stimulation of Nerve Growth Factor (NGF) synthesis, recent research on the related compound Erinacine S reveals a direct and distinct mechanism of action on neurons, offering a compelling alternative for therapeutic development.
Executive Summary
Erinacines, a class of cyathane diterpenoids isolated from the mycelium of Hericium erinaceus, have garnered significant interest for their neuroprotective and neuroregenerative properties. This compound has been noted to stimulate the synthesis of NGF.[1] However, the direct molecular targets of this compound within neurons remain to be definitively identified. In contrast, substantial evidence demonstrates that Erinacine S directly promotes neurite outgrowth and regeneration in a cell-autonomous manner by inducing the accumulation of neurosteroids, a mechanism independent of NGF biosynthesis.[2][3] This guide will delve into the experimental data validating the effects of Erinacine S as a proxy for understanding direct erinacine-neuron interactions and compare its mechanism with the indirect action of other erinacines and alternative neurotrophic compounds.
Comparative Analysis of Erinacine Activity
While both this compound and Erinacine S are derived from the same source and exhibit neurotrophic properties, their validated mechanisms of action differ significantly. The following table summarizes the quantitative effects of Erinacine S on neuronal cells, providing a benchmark for its direct neurotrophic potential.
| Experimental Endpoint | Cell Type | Treatment | Result | Reference |
| Neurite Outgrowth | Primary Cortical Neurons (Mouse) | 1 µg/mL Erinacine S for 48h | Statistically significant increase in total neurite length per neuron.[2] | [2] |
| Neurite Outgrowth | Primary Dorsal Root Ganglion (DRG) Neurons (Rat) | 1 µg/mL Erinacine S for 48h | Statistically significant increase in total neurite length per neuron.[2] | [2] |
| Neurosteroid Accumulation | Primary Cortical Neurons (Mouse) | 1 µg/mL Erinacine S for 48h | Statistically significant increase in pregnenolone concentration.[2] | [2] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Primary Neuronal Culture and Neurite Outgrowth Assay
This protocol is adapted from studies validating the neurotrophic effects of Erinacine S.[2]
-
Cell Preparation: Primary cortical neurons are dissociated from embryonic mice and plated on poly-L-lysine-coated plates. Primary DRG neurons are isolated from rats.[2]
-
Treatment: Four hours after plating, neurons are treated with Erinacine S (e.g., at a concentration of 1 µg/mL) or a vehicle control (DMSO). The cells are incubated for 48 hours.[2]
-
Immunofluorescence Staining: Neurons are fixed with 3.7% formaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 10% BSA. The cells are then incubated with a primary antibody against a neuron-specific marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.[2]
-
Imaging and Quantification: Images of the stained neurons are captured using a fluorescence microscope. The total neurite length per neuron is quantified using image analysis software. Statistical analysis (e.g., one-way ANOVA) is performed to determine the significance of the results.[2]
Quantification of Neurosteroid Accumulation (ELISA)
This protocol outlines the method used to measure the intracellular accumulation of neurosteroids following erinacine treatment.[2]
-
Cell Culture and Lysis: Primary cortical neurons are cultured and treated with Erinacine S as described above. After the treatment period, the cells are lysed to release intracellular contents.[2]
-
ELISA: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the neurosteroid of interest (e.g., pregnenolone) is used to quantify its concentration in the cell lysates.[2]
-
Data Analysis: The concentration of the neurosteroid is determined by comparing the sample absorbance to a standard curve. Statistical significance is assessed using appropriate tests (e.g., paired Student's t-test).[2]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Figure 1: Proposed indirect mechanism of this compound via NGF synthesis in astrocytes.
Figure 2: Direct mechanism of Erinacine S on neurons via neurosteroid accumulation.
Figure 3: Workflow for validating the neurotrophic effects of Erinacine S.
Conclusion and Future Directions
The current body of evidence strongly suggests that while this compound and other erinacines are promising neurotrophic compounds, their mechanisms of action are not uniform. The indirect action of some erinacines via NGF stimulation is well-documented. However, the discovery of Erinacine S's direct action on neurons to promote neurosteroidogenesis opens up a new avenue for research and drug development.[2] This direct mechanism may offer advantages in terms of specificity and bypassing the regulatory complexities of growth factor synthesis.
Future research should focus on identifying the specific intracellular targets of Erinacine S that lead to the upregulation of neurosteroid synthesis. Techniques such as affinity purification coupled with mass spectrometry, using a tagged Erinacine S molecule, could be employed to pull down and identify its binding partners in neuronal lysates. Furthermore, a head-to-head comparison of the neurotrophic potency and efficacy of this compound and Erinacine S in various in vitro and in vivo models of neurodegeneration is warranted. Such studies will be crucial in determining which of these related compounds holds the most promise for clinical applications.
References
A Comparative Analysis of Erinacin B and Other Cyathane Diterpenoids: Unveiling Neurotrophic and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Erinacin B with other notable cyathane diterpenoids, focusing on their neurotrophic and anti-inflammatory properties. Cyathane diterpenoids, a class of natural products primarily isolated from medicinal mushrooms like Hericium erinaceus, have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their structure-activity relationships and therapeutic promise.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and other selected cyathane diterpenoids. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
Table 1: Neurotrophic Activity - Nerve Growth Factor (NGF) Synthesis Stimulation
| Compound | Concentration | NGF Secreted (pg/mL) | Cell Line | Reference |
| This compound | 1.0 mM | 129.7 ± 6.5 | Mouse astroglial cells | [1] |
| Erinacin A | 1.0 mM | 250.1 ± 36.2 | Mouse astroglial cells | [1] |
| Erinacin C | 1.0 mM | 299.1 ± 59.6 | Mouse astroglial cells | [1] |
| Erinacin D | 1.67 mM | 141.5 ± 18.2 | Rat astroglial cells | [2] |
| Erinacin E | 5.0 mM | 105.0 ± 5.2 | Mouse astroglial cells | [1] |
| Erinacin F | 5.0 mM | 175.0 ± 5.2 | Mouse astroglial cells | [1] |
Table 2: Neurite Outgrowth and Neuroprotection
| Compound | Activity | Cell Line | Key Findings | Reference |
| Erinacin A | Potentiates NGF-induced neurite outgrowth | PC12 | Acts via the TrkA/Erk1/2 pathway.[3][4] | [3][4] |
| Cyathin Q | Stimulates neurite outgrowth | PC12 | [5] | |
| Cyrneine A | Induces neurite outgrowth | PC12 | Rac1-dependent mechanism.[6] | |
| Scabronine M | Inhibits NGF-induced neurite outgrowth | PC12 | Suppresses TrkA and ERK phosphorylation.[7][8] | [7][8] |
Table 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 Value (µM) | Cell Line | Inducer | Reference |
| Erinacin C | - | BV-2 microglia | LPS | Reduces NO levels.[9][10] |
| Cyathookerin B | 12.0 | BV-2 microglia | LPS | [11] |
| Cyathin E | 6.9 | BV-2 microglia | LPS | [11] |
| Cyathin B2 | 10.9 | BV-2 microglia | LPS | [11] |
| Cyathin Q | 9.1 | BV-2 microglia | LPS | [11] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This assay is a standard method to evaluate the neurotrophic potential of compounds.
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in a suitable medium, typically RPMI 1640 supplemented with fetal bovine serum (FBS) and horse serum (HS), and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation experiments, cells are often plated on collagen-coated dishes.
-
Treatment: Cells are seeded at a specific density (e.g., 2,000-4,000 cells/well in a 96-well plate). After allowing the cells to adhere, the medium is replaced with a low-serum medium. The test compounds are then added at various concentrations, often in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF) to assess potentiation effects. A positive control with an optimal NGF concentration and a negative control with vehicle are included.
-
Incubation: The cells are incubated for a period ranging from 24 to 96 hours to allow for neurite extension.
-
Analysis: Neurite outgrowth is observed and quantified using a phase-contrast microscope. A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of neurite-bearing cells is calculated by counting at least 100 cells per field in multiple randomly selected fields.
Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. Once confluent, they are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The cells are incubated with the compounds and LPS for a specified time, typically 24 to 48 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay (e.g., MTT or AlamarBlue assay) is performed in parallel.
Signaling Pathways and Mechanisms of Action
Cyathane diterpenoids exert their biological effects through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Discussion
The compiled data indicates that several erinacine-type cyathane diterpenoids are potent stimulators of NGF synthesis. Erinacin C and A appear to be particularly active in this regard.[1] This activity is crucial for their neurotrophic effects, as NGF is essential for the survival, development, and function of neurons. The potentiation of NGF-induced neurite outgrowth by Erinacin A further supports its role in promoting neuronal plasticity.[3] The activation of the TrkA receptor and the downstream Erk1/2 signaling pathway is a key mechanism underlying these effects.[3][4]
Interestingly, not all cyathane diterpenoids promote neurite outgrowth. Scabronine M, for example, acts as an inhibitor of NGF-induced neurite extension by suppressing the phosphorylation of TrkA and ERK.[7][8] This highlights the structural nuances within the cyathane diterpenoid class that dictate their specific biological activities.
In the context of neuroinflammation, a process implicated in the pathogenesis of many neurodegenerative diseases, several cyathane diterpenoids, including Erinacin C and various cyathins, have demonstrated significant anti-inflammatory properties.[9][10][11] They effectively inhibit the production of nitric oxide in LPS-stimulated microglial cells. This anti-inflammatory action is, at least in part, mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Conclusion
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Erinacine A and related cyathane diterpenoids: Molecular diversity and mechanisms underlying their neuroprotection and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel cyathane diterpene, cyrneine A, induces neurite outgrowth in a Rac1-dependent mechanism in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scabronine M, a novel inhibitor of NGF-induced neurite outgrowth from PC12 cells from the fungus Sarcodon scabrosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Neuroprotective Properties of Erinacin B and Other Promising Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Erinacin B against three other notable neuroprotective agents: Donepezil, Edaravone, and Resveratrol. The information presented is based on preclinical experimental data from various animal models of neurodegenerative diseases and neuronal injury.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from in vivo studies for each compound, offering a comparative overview of their efficacy in different models of neurological disorders.
Table 1: In Vivo Efficacy of this compound in Neuroprotective Studies
| Animal Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Alzheimer's Disease (APPswe/PS1dE9 transgenic mice) | Erinacine A-enriched Hericium erinaceus mycelia (5 mg/g erinacine A) via oral gavage | 30 days | - Reduced cerebral amyloid-β plaque loading. | [1] |
| Parkinson's Disease (MPTP-induced mice) | Erinacine A (5 µM) | 24 hours (in vitro post-treatment) | - Significantly decreased MPP+ induced neuronal cell death. | [2] |
| Traumatic Brain Injury (mild TBI rat model) | Erinacine C (2 mg/kg) via intraperitoneal injection | Daily post-injury | - Significantly reduced brain inflammation and normalized mTBI-induced deficits. | [3] |
| Traumatic Optic Neuropathy (rat model) | Erinacine A (2.64 mg/kg and 5.28 mg/kg) via oral gavage | 14 days | - Increased retinal ganglion cell (RGC) density by 2.3 and 3.7-fold, respectively. - Reduced apoptotic RGCs by 10.0 and 15.6-fold, respectively. | [4] |
Table 2: In Vivo Efficacy of Donepezil in Neuroprotective Studies
| Animal Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Alzheimer's Disease (3xTgAD mice) | 0.03, 0.1, or 0.3 mg/kg via intraperitoneal injection | Single dose | - Abolished response accuracy deficits in the 5-choice serial reaction time test. | [5] |
| Alzheimer's Disease (Tg2576 mice) | 4 mg/kg in drinking water | 6 months | - Significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42. - Significantly reduced Aβ plaque number and burden. - Significantly increased synaptic density in the dentate gyrus. | [6] |
| Cholinergic Depletion Model (192-IgG-saporin in rats) | Pre-treatment before lesioning | 15 days | - Reduced hippocampal and neocortical caspase-3 activity. - Improved working memory and spatial discrimination. | [7][8] |
Table 3: In Vivo Efficacy of Edaravone in Neuroprotective Studies
| Animal Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Ischemic Stroke (MCAO rabbit model) | 3 mg/kg via intravenous injection | Single dose before reperfusion | - Significantly reduced myocardial infarct size (27.4 ± 6.8% vs. 43.4 ± 6.8% in control). | [9] |
| Ischemic Stroke (rat model) | Not specified | Not specified | - Significantly reduced infarct volume and ameliorated neurological symptoms. | [2] |
| Global Cerebral Hypoxia (rat model) | Not specified | Not specified | - Showed an acute neuroprotective effect with reduced motor deficits at 24 hours. | [10] |
Table 4: In Vivo Efficacy of Resveratrol in Neuroprotective Studies
| Animal Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Parkinson's Disease (MPTP-induced mice) | 20 mg/kg in 0.5% sodium carboxymethylcellulose solution | 5 weeks | - Relieved motor dysfunction. - Attenuated the death of dopaminergic neurons. - Reduced activation of astrocytes and microglia. | [11] |
| Parkinson's Disease (MPTP-induced mice) | 10 mg/kg/day via injection | 7 days | - Alleviated MPTP-induced loss of dopaminergic neurons. - Attenuated astroglial activation in the nigrostriatal pathway. | [12] |
| Parkinson's Disease (A53T α-synuclein mouse model) | Dose-dependent | Not specified | - Alleviated motor and cognitive deficits. - Inhibited α-synuclein aggregation and cytotoxicity. | [13] |
Experimental Protocols
Detailed methodologies for the key animal models cited in the comparison tables are provided below.
Alzheimer's Disease Model: APPswe/PS1dE9 (APP/PS1) Transgenic Mice
The APP/PS1 double transgenic mouse model is a commonly used model for studying Alzheimer's disease pathology. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).[1] This leads to the progressive accumulation of amyloid-β (Aβ) plaques in the brain, starting as early as six weeks of age, and subsequent cognitive deficits.[4]
Typical Protocol Outline:
-
Animals: Male or female APP/PS1 transgenic mice and wild-type littermates are used.
-
Treatment Administration: The neuroprotective agent or vehicle is administered via a specified route (e.g., oral gavage, intraperitoneal injection, or in drinking water) for a defined duration.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function. Common tests include the Morris water maze for spatial learning and memory, and the Y-maze for working memory.
-
Tissue Collection and Analysis: Following the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere may be used for biochemical analysis (e.g., ELISA to quantify Aβ levels), while the other is fixed for histological analysis (e.g., immunohistochemistry to visualize Aβ plaques and neuronal markers).[14]
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used animal model to mimic ischemic stroke in humans. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to infarction in the brain regions it supplies.[15][16]
Typical Protocol Outline:
-
Animals: Adult male rats (e.g., Sprague-Dawley) or mice are commonly used.
-
Surgical Procedure: Anesthesia is induced, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the MCA. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.[10][17]
-
Treatment Administration: The neuroprotective agent or vehicle is typically administered before, during, or after the ischemic event.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a scoring system to evaluate motor deficits.
-
Infarct Volume Measurement: At the end of the experiment, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which can then be quantified.[17]
Parkinson's Disease Model: MPTP-Induced Neurotoxicity
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[18][19][20]
Typical Protocol Outline:
-
Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: MPTP is typically administered via intraperitoneal or subcutaneous injections. Dosing regimens can be acute, subacute, or chronic to model different aspects of the disease.[21] For example, a subacute regimen might involve daily injections of 30 mg/kg for 5 consecutive days.[11]
-
Treatment Administration: The neuroprotective agent or vehicle is administered before, during, or after the MPTP injections.
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test for motor coordination and the pole test for bradykinesia.
-
Neurochemical and Histological Analysis: After the behavioral assessments, brain tissue is collected. High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum. Immunohistochemistry is used to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra.[11][20]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through various signaling pathways. The diagrams below illustrate the key mechanisms of action.
Caption: this compound's neuroprotective effect via the Nrf2 pathway.
Caption: Donepezil's mechanism of action on acetylcholine signaling.
Caption: Edaravone's neuroprotective role as a free radical scavenger.
Caption: Resveratrol's neuroprotective mechanism via the Wnt/β-catenin pathway.
References
- 1. 034832 - APP/PS1 Strain Details [jax.org]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt/β-catenin signaling: a multifunctional target for neuroprotective and regenerative strategies in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) | Journal of Neuroscience [jneurosci.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rwdstco.com [rwdstco.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Resveratrol synergizes with low doses of L-DOPA to improve MPTP-induced Parkinson disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol alleviates motor and cognitive deficits and neuropathology in the A53T α-synuclein mouse model of Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
The Central Role of Erinacin B in the Neurotrophic Effects of Hericium erinaceus Extract: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotrophic activities of various compounds isolated from Hericium erinaceus, with a specific focus on confirming the pivotal role of Erinacin B. The data presented herein is intended to support research and development efforts in the field of neurology and drug discovery.
Comparative Analysis of NGF-Inducing Activity
The primary mechanism by which Hericium erinaceus extract is believed to exert its neurotrophic effects is through the upregulation of NGF synthesis. Numerous studies have isolated various compounds from both the fruiting body (hericenones) and the mycelium (erinacines) and tested their NGF-inducing capabilities. The following table summarizes the quantitative data from a key study that compared the efficacy of these compounds.
| Compound | Source | Concentration | NGF Secretion (pg/mL) |
| Erinacine B | Mycelium | 1.0 mM | 129.7 ± 6.5 |
| Erinacine A | Mycelium | 1.0 mM | 250.1 ± 36.2 |
| Erinacine C | Mycelium | 1.0 mM | 299.1 ± 59.6 |
| Erinacine E | Mycelium | 5.0 mM | 105 ± 5.2 |
| Erinacine F | Mycelium | 5.0 mM | 175 ± 5.2 |
| Hericenone C | Fruiting Body | 33 µg/mL | 23.5 ± 1.0 |
| Hericenone D | Fruiting Body | 33 µg/mL | 10.8 ± 0.8 |
| Hericenone E | Fruiting Body | 33 µg/mL | 13.9 ± 2.1 |
| Hericenone H | Fruiting Body | 33 µg/mL | 45.1 ± 1.1 |
| Epinephrine (Positive Control) | - | 69.2 µM | 17.2 ± 69.2 |
Data sourced from Kawagishi et al. (2010).[1]
As the data indicates, erinacines isolated from the mycelium are significantly more potent in stimulating NGF secretion from mouse astroglial cells compared to hericenones from the fruiting body. While Erinacine C and A show the highest activity at the tested concentration, this compound demonstrates substantial NGF-inducing capability, confirming its role as a key active compound within the mycelium extract. The ability of erinacines to cross the blood-brain barrier further enhances their therapeutic potential for neurological disorders. It is important to note that the overall effect of a whole Hericium erinaceus extract is likely a synergistic interplay of its various bioactive components, including polysaccharides which also possess neuroprotective properties.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the key experimental methodologies employed in the research.
Protocol 1: Extraction and Isolation of Erinacine B from Hericium erinaceus Mycelium
This protocol outlines the general steps for extracting and isolating erinacines, including this compound, from the mycelium of H. erinaceus.
1. Mycelium Culture and Harvest:
-
Hericium erinaceus mycelium is cultured in a suitable liquid medium.
-
The mycelial biomass is harvested by filtration or centrifugation.
-
The harvested mycelium is then lyophilized (freeze-dried) and ground into a fine powder.
2. Solvent Extraction:
-
The powdered mycelium is subjected to solvent extraction, typically using ethanol or a mixture of ethanol and water.
-
The extraction is often enhanced using methods like ultrasonication or reflux.
-
The resulting extract is filtered to remove solid particles.
3. Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. Erinacines are typically found in the ethyl acetate fraction.
4. Chromatographic Purification:
-
The ethyl acetate fraction is further purified using chromatographic techniques.
-
Column chromatography using silica gel is a common first step.
-
High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) is used for the final purification and isolation of individual erinacines, including this compound.
-
The identity and purity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Nerve Growth Factor (NGF) Bioassay in Astrocyte Cell Culture
This protocol describes the method to quantify the NGF-stimulating activity of isolated compounds.
1. Cell Culture:
-
Primary astrocytes are isolated from the cerebral cortices of neonatal mice.
-
The cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Test Compounds:
-
Astrocytes are seeded in culture plates and allowed to adhere.
-
The culture medium is then replaced with a serum-free medium containing the test compounds (e.g., this compound) at various concentrations. A positive control (e.g., epinephrine) and a vehicle control are also included.
-
The cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
3. Collection of Conditioned Medium:
-
After the incubation period, the cell culture supernatant (conditioned medium) is collected.
-
The collected medium is centrifuged to remove any cellular debris.
4. Quantification of NGF using ELISA:
-
The concentration of NGF in the conditioned medium is quantified using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The ELISA is performed according to the manufacturer's instructions, which typically involve the following steps:
-
Addition of standards and samples to a microplate pre-coated with an anti-NGF antibody.
-
Incubation to allow NGF to bind to the antibody.
-
Washing to remove unbound substances.
-
Addition of a biotinylated anti-NGF antibody, followed by incubation and washing.
-
Addition of a streptavidin-HRP conjugate, followed by incubation and washing.
-
Addition of a substrate solution to develop color.
-
Addition of a stop solution to terminate the reaction.
-
Measurement of the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
The concentration of NGF in the samples is determined by comparing their absorbance to a standard curve.
Signaling Pathways and Experimental Workflow
The neurotrophic effects of Hericium erinaceus extract, mediated by compounds like this compound, are initiated through the activation of specific intracellular signaling pathways. Furthermore, the overall experimental process to determine the efficacy of these compounds follows a structured workflow.
Signaling Pathway of NGF Synthesis
Research suggests that bioactive compounds in Hericium erinaceus stimulate NGF synthesis in astrocytes via the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of this pathway leads to the transcription of the NGF gene.
Figure 1: JNK signaling pathway for NGF synthesis.
Experimental Workflow
The process of identifying and validating the neurotrophic properties of compounds from Hericium erinaceus involves a multi-step workflow, from the initial preparation of the material to the final data analysis.
Figure 2: Experimental workflow diagram.
References
A Comparative Analysis of Erinacin B and Erinacin C: Differentiating Their Neuroprotective Mechanisms
In the landscape of neuroprotective compounds, erinacines isolated from the mycelium of Hericium erinaceus have emerged as promising candidates for therapeutic development. Among these, Erinacin B and Erinacin C have garnered significant attention for their potential to stimulate nerve growth factor (NGF) synthesis. However, a deeper analysis reveals distinct and multifaceted mechanisms of action that differentiate their potential applications in addressing neurological disorders. This guide provides a comprehensive comparison of the molecular pathways influenced by this compound and Erinacin C, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Differentiating Mechanisms of Action
While both this compound and Erinacin C are recognized for their ability to stimulate the production of neurotrophic factors, current research highlights a more diverse and intricate mechanistic profile for Erinacin C.
This compound is primarily characterized by its capacity to induce the secretion of Nerve Growth Factor (NGF) in astroglial cells.[1][2][3][4] This singular, potent activity underscores its potential as a targeted therapy for promoting neuronal survival and neurite outgrowth in conditions where NGF deficiency is a key pathological feature.
Erinacin C , in contrast, exhibits a broader spectrum of neuroprotective activities. Beyond stimulating the synthesis of both NGF and Brain-Derived Neurotrophic Factor (BDNF), Erinacin C demonstrates significant anti-inflammatory properties.[5][6][7][8][9] It actively down-regulates the pro-inflammatory NF-κB pathway and activates the antioxidant Nrf2-mediated heme oxygenase-1 (HO-1) pathway in microglial cells.[6][7] This dual action of promoting neuronal growth and mitigating neuroinflammation suggests its potential utility in complex neurodegenerative diseases where both processes are intertwined. Furthermore, Erinacin C has been shown to activate transcription from a consensus ETS DNA binding site in astrocytic cells, indicating a direct influence on gene expression related to neuroprotection.[8]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the mechanisms of this compound and Erinacin C.
| Compound | Target/Activity | Cell Type | Concentration | Observed Effect | Reference |
| This compound | NGF Secretion | Mouse astroglial cells | 1 mM | Induction of NGF secretion | [3] |
| Erinacin C | NGF & BDNF Synthesis | Astrocytic cells | Not specified | Induction of NGF and BDNF expression | [5][8][9] |
| Anti-inflammatory | BV2 microglial cells | Not specified | Reduction of NO, IL-6, and TNF-α levels | [6][7][9] | |
| NF-κB Pathway | BV2 microglial cells | Not specified | Inhibition of IκBα phosphorylation | [6][7] | |
| Nrf2 Pathway | BV2 microglial cells | Not specified | Inhibition of Keap1, enhancement of Nrf2 and HO-1 expression | [6][7] | |
| ETS DNA Binding | Astrocytic cells | Not specified | Activation of transcription | [8] | |
| TrkA Pathway | PC12 cells | Not specified | Mediation of neurotrophic activity via PLCγ, PI3K, and MAPK/ERK | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and Erinacin C.
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms discussed, detailed methodologies for key experiments are provided below.
Determination of NGF and BDNF Synthesis
Objective: To quantify the effect of this compound and Erinacin C on the synthesis of NGF and BDNF in astroglial cells.
Methodology:
-
Cell Culture: Mouse astroglial cells (or a suitable human astrocytoma cell line such as 1321N1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The culture medium is then replaced with fresh medium containing various concentrations of this compound or Erinacin C (e.g., 0.1, 1, 10, 100 µM) or vehicle control.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris. The cell lysate can also be collected for analysis of intracellular protein levels.
-
Quantification: The concentrations of NGF and BDNF in the supernatant and/or cell lysate are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as pg/mL or ng/mg of total protein. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test to determine significant differences between treatment groups and the control.
Analysis of NF-κB and Nrf2 Signaling Pathways
Objective: To investigate the effect of Erinacin C on the NF-κB and Nrf2 signaling pathways in microglial cells.
Methodology:
-
Cell Culture and Treatment: BV2 microglial cells are cultured in DMEM with 10% FBS. Cells are pre-treated with Erinacin C for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times.
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, Keap1, Nrf2, HO-1, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence:
-
Cells grown on coverslips are treated as described above.
-
Cells are fixed, permeabilized, and incubated with an anti-Nrf2 or anti-NF-κB p65 antibody.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Images are captured using a fluorescence microscope to observe the nuclear translocation of Nrf2 or NF-κB.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for iNOS, TNF-α, IL-6, Nrf2, and HO-1.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of Erinacin C.
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS [mdpi.com]
- 7. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Erinacin B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Erinacin B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As this compound is frequently supplied in a solution of acetonitrile, a flammable and toxic solvent, the disposal protocol is dictated by the hazardous nature of this solvent. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to strict safety measures to mitigate risks of exposure and contamination. The primary hazards associated with this compound solutions are linked to acetonitrile, which is a flammable liquid, harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles[2][3].
-
Hand Protection: Use standard nitrile laboratory gloves[2][4].
-
Body Protection: A lab coat is mandatory to protect against splashes[2][5].
Handling in a Controlled Environment:
-
All work with this compound in acetonitrile should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][6].
-
Keep the container tightly closed when not in use[1].
-
Avoid contact with heat, sparks, and open flames as acetonitrile is highly flammable[1].
Quantitative Data Summary
For easy reference, the key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₆ | [7] |
| Formula Weight | 432.6 g/mol | [7] |
| Appearance | A solution in acetonitrile | [7] |
| Storage Temperature | -20°C | |
| Primary Hazard (as a solution) | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Eye Irritation | [1] |
Step-by-Step Disposal Procedure for this compound in Acetonitrile
The following protocol outlines the necessary steps for the safe disposal of waste containing this compound and acetonitrile. This procedure is in line with general laboratory chemical waste disposal guidelines[7][8][9].
Experimental Protocol: Chemical Waste Segregation and Collection
-
Identify as Hazardous Waste: Due to the presence of acetonitrile, any solution containing this compound must be treated as hazardous chemical waste. Do not dispose of it down the sink or in regular trash[6][10].
-
Use a Designated Waste Container:
-
Obtain a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. This is often provided by your institution's Environmental Health and Safety (EHS) department.
-
The container should be clearly labeled with "Hazardous Waste" and a detailed list of its contents, including "Acetonitrile" and "this compound"[1][4].
-
-
Collect the Waste:
-
Carefully transfer the waste solution containing this compound into the designated hazardous waste container.
-
Keep the container securely closed when not in use to prevent the release of flammable and toxic vapors[4].
-
-
Rinsing Contaminated Labware:
-
Any labware (e.g., vials, pipettes, beakers) that has come into contact with the this compound solution must be decontaminated.
-
Rinse the labware three times with a suitable solvent (e.g., ethanol or another solvent compatible with acetonitrile).
-
Collect the first rinse as hazardous waste and add it to your designated waste container. Subsequent rinses may, depending on institutional policy, be considered non-hazardous[11].
-
-
Disposal of Empty Original Containers:
-
Once the original this compound container is empty, it must also be triple-rinsed with a suitable solvent.
-
The rinsate from all three rinses must be collected as hazardous waste[11].
-
After triple-rinsing, deface the original label on the container and dispose of it as non-hazardous solid waste, such as in a designated glass disposal box[11].
-
-
Arrange for Waste Pickup:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in acetonitrile solution.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. ethz.ch [ethz.ch]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Chemical Waste [k-state.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. solvent-recyclers.com [solvent-recyclers.com]
Personal protective equipment for handling Erinacin B
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Erinacin B, including detailed operational and disposal plans.
This compound, a cyathin diterpenoid fungal metabolite, is a subject of interest for its potential in stimulating nerve growth factor (NGF) synthesis.[1][2] The following procedures are designed to minimize risk and ensure a safe laboratory environment. The primary hazards associated with commercially available this compound solutions are attributed to the solvent, acetonitrile, which is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It also causes serious eye irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the Safety Data Sheet (SDS), the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Required when there is a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate solvent-resistant gloves. Check manufacturer's compatibility chart for acetonitrile. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect skin and clothing. |
| Chemical-resistant Apron or Coveralls | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | Fume Hood | All handling of this compound solution should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
| Respirator | May be required for emergency situations or if a fume hood is not available. Consult your institution's environmental health and safety department. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
